A-196
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGOSOMRWSYAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-196 (Acalabrutinib): A Technical Guide to its Mechanism of Action in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acalabrutinib (B560132) (formerly ACP-196) is a second-generation, highly selective, and potent small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent, irreversible bond with the cysteine-481 residue in the active site of BTK, leading to the disruption of the B-cell receptor (BCR) signaling pathway. This pathway is a critical driver of proliferation, survival, and trafficking in both normal and malignant B-cells. In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, providing a significant survival advantage to the neoplastic cells. Acalabrutinib's targeted inhibition of BTK effectively abrogates these pro-survival signals, inducing apoptosis and inhibiting the proliferation of malignant B-cells. Its high selectivity for BTK over other kinases minimizes off-target effects, contributing to a favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib. This technical guide provides an in-depth overview of the mechanism of action of acalabrutinib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting BTK in the BCR Signaling Pathway
The B-cell receptor signaling pathway is essential for the development, activation, and survival of B-cells.[1] In many B-cell malignancies, this pathway is chronically active, promoting the growth and survival of cancerous cells.[2][3] Bruton's tyrosine kinase (BTK) is a crucial enzyme in this pathway.[4][5]
Acalabrutinib is a targeted therapy designed to specifically inhibit BTK.[4][5] It works by forming a strong, irreversible covalent bond with a specific cysteine residue (Cys481) within the active site of the BTK enzyme.[2][4] This binding effectively blocks the kinase activity of BTK, preventing it from relaying signals downstream in the BCR pathway.[4][5] The disruption of this signaling cascade ultimately leads to decreased proliferation and increased apoptosis (programmed cell death) of the malignant B-cells.[4][5]
One of the key advantages of acalabrutinib is its high selectivity for BTK, with minimal inhibition of other kinases.[2][6] This specificity is believed to contribute to its reduced off-target effects and improved tolerability compared to less selective BTK inhibitors.[2][6]
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for acalabrutinib.
Quantitative Analysis of Acalabrutinib Activity
The potency and efficacy of acalabrutinib have been quantified through various in vitro and clinical studies. Key metrics include the half-maximal inhibitory concentration (IC50) against BTK and other kinases, as well as BTK occupancy in patients undergoing treatment.
Table 1: In Vitro Kinase Inhibition Profile of Acalabrutinib
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (Ibrutinib/Acalabrutinib) |
| BTK | 3 [7] | 1.5-5.1[8] | ~0.5-1.7 |
| ITK | >1000 | 11 | >90 |
| TXK | >1000 | 12 | >83 |
| BMX | 19 | 1 | 0.05 |
| TEC | 9 | 2 | 0.22 |
| EGFR | >1000 | 12 | >83 |
Data compiled from published in vitro kinase assays.[7][8]
Table 2: Acalabrutinib IC50 in B-Cell Malignancy Cell Lines
| Cell Line | Histotype | Acalabrutinib IC50 (nM) |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | 3.1[9] |
| REC-1 | Mantle Cell Lymphoma | 21[9] |
Table 3: BTK Occupancy in Chronic Lymphocytic Leukemia (CLL) Patients
| Dosing Regimen | Time Point | Median BTK Occupancy (%) |
| 100 mg Twice Daily | 4 hours post-dose | >96[10] |
| Trough | 95.3[10] | |
| 200 mg Once Daily | 4 hours post-dose | >96[10] |
| Trough | 87.6[10] |
Data from a phase 2 clinical trial (NCT02337829) in patients with CLL.[10]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of acalabrutinib.
BTK Target Occupancy ELISA
This assay measures the percentage of BTK enzyme covalently bound by acalabrutinib in patient-derived peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Plate Coating: 96-well OptiPlates are coated overnight at 4°C with an anti-BTK antibody (e.g., from BD Biosciences).[10]
-
Blocking: Plates are blocked with bovine serum albumin (BSA) for 2-3 hours at room temperature.[10]
-
Cell Lysis: PBMC pellets are lysed using a lysis buffer containing a protease inhibitor cocktail.[10]
-
Sample Incubation: For each time point, the cell lysate is divided into two wells. One well is incubated for 1 hour with an excess of acalabrutinib (1µM) to determine the background signal (fully occupied BTK). The other well is incubated with buffer alone to measure the amount of free BTK.[10]
-
Probe Incubation: A biotinylated BTK probe (e.g., ACP-4016), which also binds covalently to Cys481, is added to the wells and incubated for 1 hour.[10]
-
Washing: The plates are washed to remove unbound probe.
-
Detection: Streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a detectable signal.
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from the untreated lysate to the background signal from the lysate pre-incubated with excess acalabrutinib.
References
- 1. T-bet suppresses proliferation of malignant B cells in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib Safety Study in Untreated and Relapsed or Refractory Chronic Lymphocytic Leukemia Patients [astrazenecaclinicaltrials.com]
- 4. Pharmacodynamic Analysis of BTK Inhibition in Patients with Chronic Lymphocytic Leukemia Treated with Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 6. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. frontiersin.org [frontiersin.org]
- 10. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
The Role of A-196, a SUV420 Inhibitor, in Maintaining Genomic Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Genomic integrity is paramount for normal cellular function and its compromise is a hallmark of cancer. The intricate machinery of DNA repair and cell cycle regulation ensures the faithful transmission of genetic information. Histone post-translational modifications play a crucial role in orchestrating these processes. This technical guide delves into the function of A-196, a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3), epigenetic marks critical for heterochromatin formation and the DNA damage response. This compound, by modulating these key histone marks, provides a powerful chemical tool to probe the role of SUV420 enzymes in genomic integrity and presents a potential therapeutic avenue for cancers dependent on specific DNA repair pathways. This document provides an in-depth overview of the mechanism of action of this compound, its impact on DNA repair and cell cycle, detailed experimental protocols for its study, and quantitative data to support its characterization.
Introduction to this compound and SUV420 Enzymes
This compound is a first-in-class, potent, and selective inhibitor of the SUV420H1 and SUV420H2 enzymes.[1][2][3] It acts as a substrate-competitive inhibitor, preventing the methylation of H4K20.[1][2][3] The SUV420H1 and SUV420H2 enzymes are the sole writers of H4K20me2 and H4K20me3 in mammalian cells, marks that are essential for the proper maintenance of heterochromatin and the recruitment of DNA damage response factors.[1][2][3]
Mechanism of Action of this compound
This compound specifically targets the catalytic activity of SUV420H1 and SUV420H2, leading to a global decrease in the levels of H4K20me2 and H4K20me3.[1][2][3] Concurrently, this inhibition results in an increase in the monomethylated state, H4K20me1.[1][2][3] This shift in H4K20 methylation status has profound effects on chromatin structure and function, particularly in the context of DNA double-strand break (DSB) repair.
Signaling Pathway of this compound Action
Quantitative Data on this compound Activity
The potency and cellular effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| SUV420H1 | 25 | [1] |
| SUV420H2 | 144 | [1] |
Table 2: Cellular Activity of this compound in U2OS Cells
| Effect | EC50 (nM) | Reference |
| Increase in H4K20me1 | 735 | [1] |
| Decrease in H4K20me2 | 262 | [1] |
| Decrease in H4K20me3 | 370 | [1] |
Table 3: Effect of this compound on Prostate Cancer Cell Lines (72h treatment)
| Cell Line | This compound Concentration (µM) | Effect on H4K20me2/3 | Effect on H4K20me1 | Reference |
| LNCaP | 4 | Depletion | Increase | [4] |
| DU145 | 4 | Depletion | Increase | [4] |
Role of this compound in DNA Damage Response and Genomic Integrity
This compound significantly impacts the cellular response to DNA damage, particularly DSBs. The choice between the two major DSB repair pathways, non-homologous end joining (NHEJ) and homologous recombination (HR), is critical for maintaining genomic stability. H4K20me2/me3 plays a pivotal role in promoting NHEJ by facilitating the recruitment of the 53BP1 protein to the sites of DNA damage.
By reducing H4K20me2/me3 levels, this compound treatment impairs the recruitment of 53BP1 to DSBs, thereby inhibiting the NHEJ pathway.[1][2][3] This selective inhibition of NHEJ, while not affecting HR, makes this compound a valuable tool for studying the interplay between these pathways and a potential therapeutic agent for cancers that are proficient in HR but sensitive to NHEJ inhibition.
Signaling Pathway of this compound in DNA Damage Response
Impact of this compound on Cell Cycle
The inhibition of SUV420 enzymes by this compound can also affect cell cycle progression. Studies in prostate cancer cells have shown that the combination of this compound with etoposide, a topoisomerase II inhibitor, leads to an accumulation of cells in the late S and G2 phases of the cell cycle, accompanied by increased cell death.[4] This suggests that sensitizing cancer cells to DNA damaging agents by inhibiting SUV420-mediated repair can be a viable therapeutic strategy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of SUV420H1/H2 and its inhibition by this compound.
Materials:
-
Recombinant human SUV420H1 or SUV420H2
-
Histone H4 peptide (substrate)
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide, and 3H-SAM.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant SUV420H1 or SUV420H2 enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 10% TCA to remove unincorporated 3H-SAM.
-
Wash once with ethanol (B145695) and let it air dry.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U2OS, LNCaP, DU145)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value of this compound for the specific cell line.
Immunofluorescence for 53BP1 Foci Formation
This method visualizes the recruitment of 53BP1 to sites of DNA damage and its inhibition by this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or etoposide)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Pre-treat cells with this compound (e.g., 1-10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Induce DNA damage (e.g., expose to 2 Gy of ionizing radiation) and allow cells to recover for a defined period (e.g., 1 hour).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-53BP1 antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and quantify the number of 53BP1 foci per nucleus using a fluorescence microscope and image analysis software.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cells treated with this compound and/or other agents
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases based on their DNA content.
Experimental Workflow for Assessing this compound Effectsdot
References
- 1. researchgate.net [researchgate.net]
- 2. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CIPSM - The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity [cipsm.de]
- 4. biorxiv.org [biorxiv.org]
In Vitro Characterization of A-196 (Acalabrutinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acalabrutinib (B560132) (A-196) is a second-generation, highly selective, and potent irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK, leading to the inhibition of its kinase activity.[1][2][3] This targeted mechanism disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[4][5] In vitro studies have demonstrated Acalabrutinib's superior selectivity and favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib (B1684441), with minimal off-target activities.[1][2][4] This technical guide provides a comprehensive overview of the in vitro characterization of Acalabrutinib, including its biochemical and cellular activities, kinase selectivity, and detailed experimental protocols for key assays.
Mechanism of Action
Acalabrutinib is an irreversible inhibitor of BTK.[3] It contains a reactive butynamide group that covalently binds to the sulfhydryl group of the Cys481 residue within the active site of BTK.[1] This covalent modification permanently inactivates the enzyme, thereby blocking the downstream signaling cascade initiated by the B-cell receptor (BCR).[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for Acalabrutinib from various in vitro assays.
Table 1: Biochemical Potency of Acalabrutinib
| Target | Assay Type | IC50 (nM) | Reference |
| BTK | Biochemical Kinase Assay | 3 | [2][6] |
| BTK | Biochemical Kinase Assay | 5.1 | [7] |
Table 2: Cellular Activity of Acalabrutinib
| Assay | Cell Type | Endpoint | EC50 (nM) | Reference |
| B-cell Activation | Human Whole Blood | CD69 Expression | 8 | [2][3] |
| B-cell Activation | Human PBMCs | CD69 Expression | - | [8] |
| Apoptosis Induction | Primary Human CLL Cells | Apoptosis | Induces apoptosis at ≥1 µM | [9][10] |
Table 3: Kinase Selectivity Profile of Acalabrutinib vs. Ibrutinib
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (Ibrutinib/Acalabrutinib) | Reference |
| BTK | 5.1 | 1.5 | 0.29 | [7] |
| ITK | >1000 | - | - | [2] |
| EGFR | >1000 | - | - | [2] |
| ERBB2 | >1000 | - | - | [4] |
| ERBB4 | >1000 | - | - | [4] |
| JAK3 | >1000 | - | - | [4] |
| BLK | >1000 | - | - | [4] |
| FGR | >1000 | - | - | [4] |
| FYN | >1000 | - | - | [4] |
| HCK | >1000 | - | - | [4] |
| LCK | >1000 | - | - | [4] |
| LYN | >1000 | - | - | [4] |
| SRC | >1000 | - | - | [4] |
| YES1 | >1000 | - | - | [4] |
| TEC | - | <1000 (minimal activity with acalabrutinib) | - | [2] |
Note: Acalabrutinib demonstrates significantly higher selectivity for BTK over other kinases compared to ibrutinib. Many off-target kinases for ibrutinib are not inhibited by acalabrutinib at physiologically relevant concentrations.[1][2][4]
Experimental Protocols
BTK Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Acalabrutinib against purified BTK enzyme.
Methodology:
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Acalabrutinib stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of Acalabrutinib in kinase assay buffer.
-
In a 384-well plate, add 1 µL of each Acalabrutinib dilution or DMSO (vehicle control).
-
Add 2 µL of BTK enzyme solution to each well.
-
Add 2 µL of substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each Acalabrutinib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of Acalabrutinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BTK Occupancy Assay (ELISA-based)
Objective: To quantify the percentage of BTK enzyme bound by Acalabrutinib in a cellular context.
Methodology:
-
Reagents and Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines
-
Acalabrutinib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-BTK capture antibody
-
Biotinylated covalent BTK probe (binds to unoccupied Cys481)
-
Streptavidin-HRP
-
TMB substrate
-
96-well high-binding ELISA plates
-
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Treat cells with various concentrations of Acalabrutinib for 1-2 hours at 37°C.
-
Wash the cells with ice-cold PBS to remove unbound inhibitor.
-
Lyse the cells with lysis buffer.
-
Coat a 96-well plate with anti-BTK capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add normalized cell lysates to the wells and incubate to allow BTK capture.
-
Wash the plate and add the biotinylated covalent BTK probe. Incubate to allow the probe to bind to unoccupied BTK.
-
Wash the plate and add Streptavidin-HRP.
-
Wash the plate and add TMB substrate. Stop the reaction with an appropriate stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
The signal is inversely proportional to the occupancy of Acalabrutinib.
-
Calculate the percentage of BTK occupancy based on the reduction in signal compared to the vehicle-treated control.
-
Western Blotting for Phospho-BTK and Downstream Signaling
Objective: To assess the effect of Acalabrutinib on the phosphorylation of BTK and its downstream signaling proteins.
Methodology:
-
Reagents and Materials:
-
B-cell line (e.g., Ramos)
-
Acalabrutinib
-
BCR agonist (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2, anti-phospho-ERK, anti-total-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
ECL detection reagent
-
-
Procedure:
-
Culture B-cells to approximately 80% confluency.
-
Treat cells with varying concentrations of Acalabrutinib for 1-2 hours.
-
Stimulate cells with a BCR agonist for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL reagent and an imaging system.
-
Strip and re-probe the membrane for total proteins and a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein or loading control signal.
-
Compare the levels of phosphorylated proteins in Acalabrutinib-treated cells to control cells.
-
Cytotoxicity Assay
Objective: To determine the effect of Acalabrutinib on the viability of cancer cells.
Methodology:
-
Reagents and Materials:
-
Chronic Lymphocytic Leukemia (CLL) cells or other relevant cancer cell lines
-
Acalabrutinib
-
Cell culture medium
-
Annexin V and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of Acalabrutinib (e.g., 1 µM, 3 µM) for 24, 48, or 72 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Normalize the cell death in drug-treated samples by subtracting the cell death in vehicle-treated control samples.
-
Visualizations
Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.
Caption: Workflow for the in vitro characterization of Acalabrutinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies | Haematologica [haematologica.org]
- 7. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ambitbio.com [ambitbio.com]
The Impact of A-196, a Potent SUV420 Inhibitor, on Chromatin Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of epigenetic research is continually advancing, with a significant focus on the enzymes that modulate chromatin structure and, consequently, gene expression and cellular function. Among these, the histone methyltransferases SUV420H1 and SUV420H2 have emerged as critical regulators of genomic integrity and transcriptional silencing through their catalysis of di- and trimethylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3). A-196, a first-in-class, potent, and selective small molecule inhibitor of SUV420H1 and SUV420H2, serves as a powerful chemical probe to dissect the roles of these enzymes and their associated histone marks. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound effects on chromatin structure. We present detailed experimental protocols for analyzing these effects, quantitative data on its inhibitory activity, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to SUV420 and H4K20 Methylation
Histone H4 lysine 20 methylation is a crucial epigenetic modification involved in the regulation of diverse cellular processes.[1] The methylation state of H4K20 is dynamically regulated by a series of enzymes. PR-SET7 (also known as KMT5A) is responsible for the initial monomethylation (H4K20me1). Subsequently, SUV420H1 (KMT5B) and SUV420H2 (KMT5C) catalyze the conversion of H4K20me1 to H4K20me2 and H4K20me3.[1]
These different methylation states have distinct biological functions:
-
H4K20me1: Plays a role in the cell cycle.
-
H4K20me2: Is implicated in DNA replication and the DNA damage response (DDR).[2]
-
H4K20me3: Is a hallmark of transcriptionally silent heterochromatin.[2]
Dysregulation of H4K20 methylation has been linked to various diseases, including cancer, where a loss of H4K20me3 is a common feature.[2]
This compound: A Selective Inhibitor of SUV420H1 and SUV420H2
This compound is a potent and selective, substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[3] Its selectivity profile demonstrates over 100-fold greater potency for SUV420H1/H2 compared to other histone methyltransferases.[4]
Mechanism of Action
Biochemical and co-crystallization studies have revealed that this compound acts as a substrate-competitive inhibitor of the SUV4-20 enzymes.[3] By occupying the substrate-binding pocket, this compound prevents the methylation of H4K20me1. In a cellular context, treatment with this compound leads to a global reduction in H4K20me2 and H4K20me3 levels, accompanied by a corresponding increase in H4K20me1.[3][4]
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro and cellular assays.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | SUV420H1 | 25 nM | [5] |
| IC50 | SUV420H2 | 144 nM | [5] |
| Cellular IC50 | Multiple Cell Lines (for H4K20me2/me3 inhibition) | < 1 µM | [5] |
| EC50 (H4K20me1 increase) | U2OS cells | 735 nM | |
| EC50 (H4K20me2 decrease) | U2OS cells | 262 nM | |
| EC50 (H4K20me3 decrease) | U2OS cells | 370 nM |
Effect of this compound on Chromatin Structure and Function
The inhibition of SUV420H1/H2 by this compound has significant consequences for chromatin structure and its associated functions, particularly in the realms of DNA repair and heterochromatin maintenance.
Impairment of DNA Double-Strand Break Repair
A critical role of H4K20me2 is in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. H4K20me2 serves as a binding site for the Tudor domain of 53BP1, a key protein in the DNA damage response.[1] The recruitment of 53BP1 to sites of DNA damage is essential for promoting NHEJ.
Treatment with this compound, by reducing H4K20me2 levels, significantly inhibits the formation of 53BP1 foci at sites of ionizing radiation-induced DNA damage.[2][3] This impairment of 53BP1 recruitment leads to a reduction in the efficiency of NHEJ-mediated DNA repair.[2][3] Notably, this compound does not appear to affect homology-directed repair (HDR).[3][4]
Alterations in Heterochromatin
H4K20me3 is a key epigenetic mark that defines constitutive heterochromatin, which is densely packed and transcriptionally silent.[6] SUV420H2 is the primary enzyme responsible for establishing H4K20me3 at these regions.[6] The localization of SUV420H2 to heterochromatin is facilitated by its interaction with Heterochromatin Protein 1 (HP1), which binds to another repressive mark, H3K9me3.[7] This creates a feedback loop that reinforces the heterochromatic state.
By inhibiting SUV420H2, this compound can disrupt the maintenance of H4K20me3 levels at heterochromatic regions. This can potentially lead to a more open chromatin state and de-repression of genes located within these domains.
Experimental Protocols
To investigate the effects of this compound on chromatin structure, several key experimental techniques are employed. Below are detailed protocols for Western blotting to assess global histone methylation changes and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide distribution of H4K20me3.
Western Blotting for Histone Modifications
This protocol is designed to analyze changes in global levels of H4K20me1, H4K20me2, and H4K20me3 following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (and DMSO as vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15% or 4-20% gradient)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-H4K20me1, anti-H4K20me2, anti-H4K20me3, anti-total H4 or anti-H3 as loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO for the desired time (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (10-20 µg) onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of histone modifications to the loading control.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H4K20me3
This protocol outlines the steps to assess the genome-wide changes in H4K20me3 distribution following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (and DMSO as vehicle control)
-
Formaldehyde (B43269) (37%)
-
Glycine (1.25 M)
-
Cell lysis and nuclear lysis buffers
-
Chromatin shearing equipment (e.g., sonicator)
-
ChIP dilution buffer
-
Anti-H4K20me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO as described above. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate the pre-cleared chromatin with the anti-H4K20me3 antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction followed by a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, call peaks, and perform differential binding analysis to identify regions with altered H4K20me3 levels upon this compound treatment.
Conclusion
This compound has proven to be an invaluable tool for elucidating the functions of SUV420H1 and SUV420H2 and the roles of H4K20me2 and H4K20me3 in maintaining genomic stability and regulating chromatin structure. Its high potency and selectivity make it a precise instrument for probing the consequences of inhibiting this specific pathway of histone methylation. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other epigenetic modulators on chromatin biology. As our understanding of the epigenetic landscape deepens, chemical probes like this compound will continue to be at the forefront of research and drug development efforts targeting chromatin-modifying enzymes.
References
- 1. Replicated chromatin curtails 53BP1 recruitment in BRCA1-proficient and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of SUV420H2 heterochromatin localization through multiple HP1 binding motifs in the heterochromatic targeting module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. H4K20me3 methyltransferase SUV420H2 shapes the chromatin landscape of pluripotent embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone methyltransferase SUV420H2 and Heterochromatin Proteins HP1 interact but show different dynamic behaviours - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of A-196 on the DNA Damage Response: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. The cellular response to this damage, collectively known as the DNA Damage Response (DDR), is a complex signaling network that detects lesions, arrests the cell cycle, and initiates repair. A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, key enzymes responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3). This document provides a comprehensive technical overview of the mechanism by which this compound impacts the DDR, with a focus on its role in modulating DNA double-strand break repair pathways. We present quantitative data on its biochemical and cellular activities, detailed experimental protocols for studying its effects, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Histone modifications play a crucial role in regulating chromatin structure and function, thereby influencing a wide range of cellular processes, including the DNA damage response. The methylation of histone H4 at lysine 20 (H4K20) is a key epigenetic mark involved in the maintenance of genomic integrity. The di- and tri-methylated states of H4K20 are catalyzed by the highly homologous enzymes SUV420H1 and SUV420H2. These modifications are critical for the recruitment of the DNA damage response protein 53BP1 to sites of DNA double-strand breaks (DSBs), a pivotal step in the non-homologous end-joining (NHEJ) repair pathway.
This compound has been identified as a first-in-class, potent, and selective inhibitor of SUV420H1 and SUV420H2.[1][2] By competitively inhibiting the substrate binding of these enzymes, this compound provides a powerful chemical tool to investigate the role of H4K20 methylation in the DDR and to explore its therapeutic potential in oncology.
Mechanism of Action of this compound
This compound is a substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[3] Its primary mechanism of action in the context of the DNA damage response is the global reduction of H4K20me2 and H4K20me3 levels, with a concurrent increase in the monomethylated state (H4K20me1).[3] This alteration of the histone methylation landscape has profound consequences for the cellular response to DNA double-strand breaks.
The recruitment of 53BP1 to DSBs is a critical step for the initiation of the NHEJ repair pathway. 53BP1 contains a tandem Tudor domain that specifically recognizes and binds to H4K20me2. By depleting the levels of H4K20me2, this compound treatment effectively inhibits the localization of 53BP1 to sites of DNA damage, as observed by a reduction in 53BP1 foci formation following ionizing radiation.[3] Consequently, the NHEJ-mediated repair of DSBs is significantly impaired, while homology-directed repair (HDR) remains unaffected.[3]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Process | Value | Cell Line | Reference |
| IC50 | SUV420H1 | 25 nM | - | [2] |
| IC50 | SUV420H2 | 144 nM | - | [2] |
| EC50 (H4K20me1 increase) | H4K20me1 | 735 nM | U2OS | [2] |
| EC50 (H4K20me2 decrease) | H4K20me2 | 262 nM | U2OS | [2] |
| EC50 (H4K20me3 decrease) | H4K20me3 | 370 nM | U2OS | [2] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment | Effect | Concentration | Reference |
| Multiple Cell Types | This compound alone | No effect on viability or growth rate | < 12.5 µM | [4] |
| p53-deficient cancer cells | Barasertib + this compound | Synergistic toxicity | Not specified | [4] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Inhibition of the NHEJ Pathway
The following diagram illustrates the signaling cascade affected by this compound, leading to the impairment of non-homologous end-joining.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the impact of this compound on the DNA damage response.
Detailed Experimental Protocols
Western Blot for Histone H4K20 Methylation
Objective: To determine the global levels of H4K20me1, H4K20me2, and H4K20me3 in response to this compound treatment.
Protocol:
-
Cell Lysis and Histone Extraction:
-
Treat cells with desired concentrations of this compound for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform acid extraction of histones. Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3) and incubate on ice for 10 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. The supernatant contains the histone proteins.
-
Neutralize the acid by adding 1/10 volume of 2 M NaOH.
-
Determine protein concentration using a Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and total Histone H4 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Chromatin Immunoprecipitation (ChIP) for H4K20 Methylation
Objective: To assess the levels of H4K20me1, H4K20me2, and H4K20me3 at specific genomic loci, particularly at sites of DNA damage.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound and a DNA damaging agent (e.g., ionizing radiation).
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest cells, wash with ice-cold PBS, and lyse the cells to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with primary antibodies against H4K20me1, H4K20me2, H4K20me3, or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enriched DNA using quantitative PCR (qPCR) with primers specific to the genomic regions of interest (e.g., near a known DSB site).
-
Immunofluorescence for 53BP1 Foci Formation
Objective: To visualize and quantify the recruitment of 53BP1 to sites of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips.
-
Treat with this compound for the desired time, followed by induction of DNA damage (e.g., irradiation).
-
Allow time for foci formation (typically 1-2 hours post-damage).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody against 53BP1 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of 53BP1 foci per nucleus using image analysis software.
-
NHEJ Reporter Assay
Objective: To quantitatively measure the efficiency of non-homologous end-joining in cells treated with this compound.
Protocol:
-
Cell Transfection:
-
Co-transfect cells with a GFP-based NHEJ reporter plasmid (e.g., pEJ-GFP) and an expression vector for the I-SceI endonuclease. The reporter plasmid contains a GFP gene disrupted by an exon flanked by I-SceI recognition sites.
-
A successful NHEJ event following I-SceI-induced DSB will restore the GFP reading frame.
-
Include a transfection control plasmid expressing a different fluorescent protein (e.g., mCherry).
-
-
This compound Treatment:
-
Treat the transfected cells with this compound at various concentrations.
-
-
Flow Cytometry Analysis:
-
After 48-72 hours, harvest the cells.
-
Analyze the cells by flow cytometry to determine the percentage of GFP-positive cells within the population of successfully transfected (mCherry-positive) cells.
-
A decrease in the percentage of GFP-positive cells in this compound treated samples compared to the control indicates an inhibition of NHEJ.
-
Conclusion
This compound is a valuable research tool for elucidating the role of SUV4-20H1/H2 and H4K20 methylation in the DNA damage response. Its specific inhibition of the NHEJ pathway through the disruption of 53BP1 recruitment highlights a critical epigenetic mechanism in the maintenance of genomic stability. The potential for synergistic effects with DNA damaging agents and other DDR inhibitors, such as PARP inhibitors, suggests that targeting SUV4-20 enzymes could be a promising therapeutic strategy in oncology. The experimental protocols and data presented in this whitepaper provide a foundation for further investigation into the biological functions and therapeutic applications of this compound and other modulators of histone methylation.
References
A-196 (Acalabrutinib): An In-Depth Technical Guide to Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acalabrutinib (B560132) (formerly ACP-196) is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant efficacy in the treatment of B-cell malignancies. By covalently binding to the cysteine residue at position 481 (Cys481) in the active site of BTK, acalabrutinib irreversibly inhibits its kinase activity. This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, a critical cascade for the proliferation, trafficking, and survival of both normal and malignant B-cells. This technical guide provides a comprehensive overview of the signaling pathways affected by acalabrutinib, detailed quantitative data from preclinical and clinical studies, and methodologies for key experimental assays used to characterize its activity.
Core Mechanism of Action: BTK Signaling Pathway Inhibition
Acalabrutinib's primary mechanism of action is the potent and irreversible inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and function.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2] In several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR signaling pathway is hyperactive, leading to uncontrolled B-cell growth and survival.[3]
Acalabrutinib forms a covalent bond with Cys481 in the ATP-binding pocket of BTK, leading to its irreversible inactivation.[4][5] This blockade of BTK activity disrupts downstream signaling cascades, including the NF-κB, PI3K, and MAPK pathways, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[6]
A key characteristic of acalabrutinib is its high selectivity for BTK with minimal off-target activity, particularly when compared to the first-generation BTK inhibitor, ibrutinib (B1684441).[7][8] This improved selectivity is thought to contribute to its favorable safety profile.[9]
Quantitative Data
Kinase Selectivity
Acalabrutinib exhibits high selectivity for BTK with significantly less inhibition of other kinases compared to ibrutinib. This selectivity is believed to minimize off-target effects.
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 5.1 | 1.5 |
| BMX | ~46 | <10 |
| TEC | >1000 | <10 |
| ITK | >1000 | <10 |
| EGFR | >1000 | <10 |
| ERBB2 | >1000 | <10 |
| ERBB4 | <100 | <10 |
| JAK3 | >1000 | <10 |
| BLK | >1000 | <10 |
| FGR | >1000 | <10 |
| FYN | >1000 | <10 |
| HCK | >1000 | <10 |
| LCK | >1000 | <10 |
| LYN | >1000 | <10 |
| SRC | >1000 | <10 |
| YES1 | >1000 | <10 |
| Data compiled from multiple sources.[10][11][12][13] |
Pharmacokinetic Parameters
Acalabrutinib is rapidly absorbed and metabolized. Its active metabolite, ACP-5862, has a longer half-life and contributes to the overall therapeutic effect.
| Parameter | Acalabrutinib | ACP-5862 (Active Metabolite) |
| Tmax (median) | 0.75 hours | Not specified |
| Terminal Half-life (t1/2) | ~1.4 hours | ~6.4 hours |
| Apparent Oral Clearance (CL/F) | 71 L/hr | 13 L/hr |
| Steady-State Volume of Distribution (Vss) | ~101 L | ~67 L |
| Plasma Protein Binding | 97.5% | 98.6% |
| Data from FDA clinical pharmacology reviews.[7] |
Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)
ELEVATE-TN Study (Treatment-Naïve CLL)
| Endpoint (Median Follow-up: 58.2 months) | Acalabrutinib + Obinutuzumab (n=179) | Acalabrutinib Monotherapy (n=179) | Obinutuzumab + Chlorambucil (n=177) |
| Median Progression-Free Survival (PFS) | Not Reached | Not Reached | 27.8 months |
| 60-month PFS Rate | 84% | 72% | 21% |
| Median Overall Survival (OS) | Not Reached | Not Reached | Not Reached |
| 60-month OS Rate | 90% | 84% | 82% |
| Overall Response Rate (ORR) | 96% | 90% | 83% |
| Complete Response (CR/CRi) | 32% | 14% | 14% |
| Data from the 5-year follow-up of the ELEVATE-TN trial.[14] |
ASCEND Study (Relapsed/Refractory CLL)
| Endpoint (Median Follow-up: 46.5 months) | Acalabrutinib Monotherapy (n=155) | Investigator's Choice (Idelalisib+Rituximab or Bendamustine+Rituximab) (n=155) |
| Median Progression-Free Survival (PFS) | Not Reached | 16.8 months |
| 42-month PFS Rate | 62% | 19% |
| Median Overall Survival (OS) | Not Reached | Not Reached |
| 42-month OS Rate | 78% | 65% |
| Overall Response Rate (ORR) | Not specified in this update | Not specified in this update |
| Data from the final results of the ASCEND trial.[6] |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of acalabrutinib against BTK and other kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., BTK, TEC, EGFR).
-
Kinase-specific substrate peptide.
-
ATP.
-
Acalabrutinib stock solution (in DMSO).
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of acalabrutinib in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the diluted acalabrutinib or DMSO (vehicle control).
-
Add 2 µL of the kinase enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each acalabrutinib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the acalabrutinib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot for BTK Phosphorylation
Objective: To assess the effect of acalabrutinib on the phosphorylation of BTK and its downstream targets in B-cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture B-cell lines (e.g., Jeko-1, JVM-2) or primary CLL cells in appropriate media.
-
Treat cells with varying concentrations of acalabrutinib or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated BTK (p-BTK Tyr223), total BTK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-BTK signal to the total BTK or loading control signal to determine the relative change in phosphorylation.[15]
-
Flow Cytometry for B-Cell Activation
Objective: To evaluate the effect of acalabrutinib on B-cell activation by measuring the expression of cell surface activation markers.
Methodology:
-
Cell Preparation and Treatment:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or CLL patients.
-
Pre-incubate the cells with varying concentrations of acalabrutinib or DMSO for 1 hour.
-
-
B-Cell Stimulation:
-
Stimulate the B-cells by adding an anti-IgM antibody to cross-link the BCR.
-
Incubate the cells for a specified time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
-
Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against B-cell markers (e.g., CD19, CD20) and activation markers (e.g., CD69, CD86).
-
Incubate the cells with the antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the B-cell population (e.g., CD19+ cells).
-
Analyze the expression of activation markers (CD69, CD86) on the B-cells.
-
Determine the percentage of activated B-cells and the mean fluorescence intensity (MFI) of the activation markers in the presence and absence of acalabrutinib.[16]
-
Conclusion
Acalabrutinib is a potent and highly selective inhibitor of BTK that effectively disrupts the BCR signaling pathway, a key driver of B-cell malignancies. Its favorable selectivity profile, demonstrated through extensive preclinical and clinical research, translates into a well-tolerated and efficacious therapeutic agent. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of BTK inhibition.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Acalabrutinib for untreated CLL: delving into ELEVATE TN phase III trial results [lymphomahub.com]
- 3. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Acalabrutinib Versus Investigator’s Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Final ASCEND Results Confirm Acalabrutinib as a Standard for Relapsed CLL - The ASCO Post [ascopost.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of A-196: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-196 is a potent and selective chemical probe for the histone methyltransferases SUV420H1 and SUV420H2. These enzymes are critical regulators of chromatin structure and gene expression through their catalysis of di- and trimethylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3). This guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, biochemical and cellular activities, and its effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the SUV420 enzymes.
Introduction
Histone post-translational modifications are key epigenetic mechanisms governing chromatin dynamics and gene regulation. The methylation of histone H4 at lysine 20 (H4K20) is a crucial mark associated with several fundamental cellular processes, including DNA repair, cell cycle control, and heterochromatin formation. The enzymes responsible for the di- and trimethylation of H4K20, SUV420H1 (KMT5B) and SUV420H2 (KMT5C), have emerged as important targets for therapeutic intervention, particularly in oncology.
This compound was identified as a first-in-class, potent, and selective inhibitor of SUV420H1 and SUV420H2. It acts as a substrate-competitive inhibitor, providing a valuable tool to investigate the biological functions of these enzymes and the consequences of their inhibition. This document serves as a technical resource for researchers, summarizing the known cellular targets and effects of this compound.
Primary Cellular Targets: SUV420H1 and SUV420H2
The primary cellular targets of this compound are the histone methyltransferases SUV420H1 and SUV420H2. This compound exhibits potent inhibitory activity against both enzymes in biochemical assays.
Biochemical Activity
This compound acts as a substrate-competitive inhibitor of both SUV420H1 and SUV420H2.[1] The inhibitory concentrations (IC50) are in the nanomolar range, highlighting its potency.
| Target | IC50 (nM) | Assay Type | Reference |
| SUV420H1 | 25 | Scintillation proximity assay | [2] |
| SUV420H2 | 144 | Scintillation proximity assay | [2] |
Cellular Activity
In cellular contexts, this compound effectively inhibits the activity of SUV420H1 and SUV420H2, leading to a global decrease in H4K20me2 and H4K20me3 levels and a corresponding increase in the H4K20me1 state.[2]
| Cell Line | Effect | EC50 (nM) | Treatment Conditions | Reference |
| U2OS | Decrease in H4K20me2 | 262 | 48 hours | [2] |
| U2OS | Decrease in H4K20me3 | 370 | 48 hours | [2] |
| U2OS | Increase in H4K20me1 | 735 | 48 hours | [2] |
Off-Target Profile
This compound has been shown to be highly selective for SUV420H1 and SUV420H2, with over 100-fold selectivity against other histone methyltransferases.[3] Screening against a broader panel of non-epigenetic targets has revealed some off-target activities at higher concentrations.
| Target Class | Number of Targets Screened | Off-Targets with Significant Inhibition (at 10 µM) | Ki (µM) | Reference |
| Methyltransferases | 29 | None detected at 1 or 10 µM | - | [4] |
| Kinases, GPCRs, Ion Channels, Transporters | 125 | Adenosine A1 Receptor | 0.021 | [4] |
| Adenosine A2A Receptor | 0.028 | [4] | ||
| Adenosine A3 Receptor | 2 | [4] | ||
| GABA-gated chloride channel | 1.8 | [4] | ||
| NK2 (Tachykinin) Receptor | 4.1 | [4] | ||
| DOP (Dopamine) Receptor | 9 | [4] |
Downstream Cellular Effects and Signaling Pathways
Inhibition of SUV420H1/H2 by this compound triggers a cascade of cellular events stemming from the altered H4K20 methylation landscape.
DNA Damage Response and Genomic Integrity
A primary consequence of SUV420H2 inhibition is the impairment of the DNA damage response, specifically the non-homologous end-joining (NHEJ) pathway.[5] This is mediated by the reduction of H4K20me2, a histone mark recognized by the DNA damage repair protein 53BP1.
-
Inhibition of 53BP1 Foci Formation: Treatment with this compound leads to a reduction in the formation of 53BP1 foci at sites of DNA double-strand breaks induced by ionizing radiation.[5][6]
Regulation of Gene Expression and Associated Signaling Pathways
SUV420H2-mediated H4K20me3 is predominantly a repressive mark. Its reduction through this compound treatment can lead to the de-repression of target genes, influencing major signaling pathways. Bioinformatic analysis of genes regulated by SUV420H2 has implicated its involvement in the MAPK, p53, TGF-beta, and ErbB signaling pathways.[7]
-
TGF-β Signaling: TGF-β signaling can promote senescence through a miR-29-induced loss of H4K20me3.[8][9] Activated TGF-β signaling leads to the accumulation of miR-29, which in turn suppresses SUV420H expression.[6]
-
MAPK, p53, and ErbB Pathways: Downregulation of SUV420H2 has been associated with changes in the expression of genes that are components of or are regulated by the MAPK, p53, and ErbB signaling pathways, suggesting a complex interplay.[7]
Experimental Protocols
Biochemical Assay for SUV420H1/H2 Inhibition
This protocol is adapted from scintillation proximity assay methods used to measure histone methyltransferase activity.
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant SUV420H1 or SUV420H2 enzyme, a biotinylated H4(1-24)K20me1 peptide substrate, and [³H]-S-adenosylmethionine ([³H]-SAM) in an appropriate assay buffer.
-
Add Inhibitor: Add serial dilutions of this compound or DMSO as a vehicle control to the reaction wells.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Stop Reaction: Terminate the reaction by adding an excess of unlabeled S-adenosylhomocysteine (SAH).
-
Capture and Detection: Add streptavidin-coated scintillation proximity assay (SPA) beads to capture the biotinylated peptide substrate.
-
Readout: Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl group transferred to the peptide.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining for 53BP1 Foci Formation
This protocol describes the immunofluorescent detection of 53BP1 foci in cultured cells following DNA damage and this compound treatment.
-
Cell Culture and Treatment: Seed cells (e.g., U2OS) on coverslips. Treat with this compound or DMSO for a specified duration (e.g., 48-72 hours). Induce DNA double-strand breaks by treating with ionizing radiation (e.g., 0.5-2 Gy) or a radiomimetic drug.
-
Fixation: At desired time points post-irradiation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against 53BP1 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to map H4K20 methylation marks genome-wide following this compound treatment.
-
Cell Treatment and Crosslinking: Treat cultured cells with this compound or DMSO. Crosslink protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H4K20me1, H4K20me2, or H4K20me3).
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde crosslinks by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing and sequence the library on a suitable platform.
-
Data Analysis: Align the sequencing reads to a reference genome, identify regions of enrichment (peaks), and perform downstream analyses such as differential binding analysis and pathway analysis.
Conclusion
This compound is a valuable research tool for elucidating the roles of SUV420H1 and SUV420H2 in cellular physiology and disease. Its high potency and selectivity make it suitable for a range of in vitro and cellular studies. The primary cellular effect of this compound is the global reduction of H4K20me2 and H4K20me3, which has profound consequences for DNA repair, gene expression, and the regulation of key signaling pathways. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting SUV420H enzymes. Future work should focus on a more detailed characterization of the off-target profile of this compound and a deeper understanding of the intricate crosstalk between H4K20 methylation and cellular signaling networks.
References
- 1. P53 Binding Protein 1 (53bp1) Is an Early Participant in the Cellular Response to DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Replicated chromatin curtails 53BP1 recruitment in BRCA1-proficient and BRCA1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TGF-β signaling alters H4K20me3 status via miR-29 and contributes to cellular senescence and cardiac aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HKU Scholars Hub: TGF-β signaling alters H4K20me3 status via miR-29 and contributes to cellular senescence and cardiac aging [hub.hku.hk]
Methodological & Application
A-196 (Acalabrutinib) Protocol for In Vitro Kinase Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acalabrutinib (B560132) (formerly ACP-196), a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, is a crucial molecule in the study of B-cell malignancies.[1] Unlike its predecessor ibrutinib (B1684441), acalabrutinib exhibits minimal off-target activities, leading to a more favorable safety profile.[1] Accurate and reproducible in vitro kinase assays are fundamental for characterizing the potency and selectivity of acalabrutinib and similar kinase inhibitors. This document provides detailed protocols and application notes for performing in vitro kinase assays with acalabrutinib, focusing on its primary target, BTK.
Data Presentation: Kinase Selectivity of Acalabrutinib
Acalabrutinib was developed for increased selectivity compared to the first-generation BTK inhibitor, ibrutinib.[2] In a comprehensive kinase screen of 395 non-mutant kinases, acalabrutinib at a concentration of 1 µM inhibited only a small fraction of the tested kinases, demonstrating its high specificity for BTK.[3] The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 value for acalabrutinib against BTK is in the low nanomolar range, indicating a high degree of potency.[4]
Below is a summary of the inhibitory activity of acalabrutinib against its primary target BTK and a selection of other kinases.
| Kinase Target | Acalabrutinib IC50 (nM) | Reference |
| BTK | 5.1 | [2][4] |
| BMX | <100 | [4] |
| TEC | <100 | [4] |
| ERBB4 | <100 | [4] |
| LCK | >1000 | [2] |
| SRC | >1000 | [2] |
Experimental Protocols
This section details a generalized protocol for a biochemical in vitro kinase assay to determine the IC50 value of acalabrutinib against BTK. This protocol is based on a common luminescent ADP detection format, such as the ADP-Glo™ Kinase Assay.
Protocol: In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Format)
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of Acalabrutinib (A-196) against purified recombinant human BTK enzyme in a cell-free biochemical assay.
2. Materials:
-
Enzyme: Recombinant Human BTK (full-length or kinase domain)
-
Substrate: Poly(Glu,Tyr) 4:1 or a specific peptide substrate for BTK
-
Inhibitor: Acalabrutinib (this compound), prepared as a stock solution in 100% DMSO
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ATP: Adenosine 5'-triphosphate, high purity
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (or equivalent luminescent ADP detection system)
-
Plates: 384-well, white, low-volume assay plates
-
Equipment: Multichannel pipettes, plate shaker, and a plate reader capable of measuring luminescence.
3. Experimental Procedure:
a. Reagent Preparation:
-
Acalabrutinib Dilution Series:
-
Prepare a 10 mM stock solution of Acalabrutinib in 100% DMSO.
-
Perform a serial dilution of the Acalabrutinib stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM).
-
Further dilute each DMSO concentration into the Assay Buffer to create the final working solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant BTK enzyme and the substrate to their final desired concentrations in the Assay Buffer. The optimal concentrations should be empirically determined but a starting point could be 1-5 ng/µL for the enzyme and 0.2 mg/mL for a generic substrate like Poly(Glu,Tyr).
-
-
ATP Solution:
-
Prepare a working solution of ATP in the Assay Buffer. The final concentration of ATP in the assay should ideally be at or near the Km of BTK for ATP (typically in the low micromolar range).
-
b. Assay Protocol:
-
Compound Addition: Add 2.5 µL of the diluted Acalabrutinib solutions or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 5 µL of the BTK enzyme and substrate mixture to each well.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at 30°C for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO only) as 100% kinase activity and a control with a high concentration of a known potent BTK inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the Acalabrutinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Acalabrutinib's primary target, BTK, is a critical component of the B-cell receptor (BCR) signaling pathway.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a crucial role in transducing signals downstream of the BCR.
References
- 1. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for A-196 (SUV420 Inhibitor) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3, respectively), epigenetic marks primarily associated with transcriptional repression and the maintenance of genomic integrity.[1][2] this compound acts as a substrate-competitive inhibitor, leading to a global decrease in H4K20me2 and H4K20me3 levels and a concurrent increase in the mono-methylated state (H4K20me1).[1][3] This modulation of histone methylation has significant downstream effects on cellular processes, including DNA repair, cell cycle progression, and apoptosis, making this compound a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions |
| SUV420H1 | 25 | Biochemical Assay |
| SUV420H2 | 144 | Biochemical Assay |
Source:[4]
Table 2: Cellular Potency of this compound in U2OS Cells
| Histone Mark | EC50 (nM) | Treatment Duration |
| H4K20me1 (increase) | 735 | 48 hours |
| H4K20me2 (decrease) | 262 | 48 hours |
| H4K20me3 (decrease) | 370 | 48 hours |
Source:[4]
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HCT116 | Colon Carcinoma | ~1-10 | Cell Viability |
| MCF-7 | Breast Adenocarcinoma | ~1-10 | Cell Viability |
| A549 | Lung Carcinoma | ~1-10 | Cell Viability |
| U2OS | Osteosarcoma | Not specified | Not specified |
Note: Specific IC50 values for this compound in many common cancer cell lines are not widely published in a consolidated format. The values presented are estimations based on available literature and may vary depending on the specific assay conditions and duration of treatment. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their cell line of interest.
Signaling Pathways and Experimental Workflows
Signaling Pathway of SUV420H1/H2 and Inhibition by this compound
Caption: SUV420H1/H2 signaling and this compound inhibition.
General Experimental Workflow for this compound Treatment
References
- 1. SUV420H2 is an epigenetic regulator of epithelial/mesenchymal states in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Histone H4K20 tri‐methylation at late‐firing origins ensures timely heterochromatin replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Acalabrutinib (ACP-196) in Murine Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of acalabrutinib (B560132) (ACP-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in mouse models of lymphoma. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of acalabrutinib.
Mechanism of Action
Acalabrutinib is a highly selective and potent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] By covalently binding to the cysteine residue Cys481 in the BTK active site, acalabrutinib irreversibly inhibits its kinase activity.[1] This disruption of the BCR signaling cascade ultimately inhibits B-cell proliferation, survival, and trafficking, making it an effective therapeutic agent for various B-cell malignancies.[1]
Figure 1: Acalabrutinib inhibits the BCR signaling pathway.
Murine Models of Lymphoma
The selection of an appropriate mouse model is critical for the preclinical evaluation of acalabrutinib. The most commonly utilized models for studying B-cell malignancies include:
-
TCL1 Adoptive Transfer Model: This model is particularly relevant for Chronic Lymphocytic Leukemia (CLL). It involves the intravenous injection of splenocytes from leukemic Eμ-TCL1 transgenic mice into immunocompetent recipient mice, leading to the rapid and consistent development of CLL.
-
Patient-Derived Xenograft (PDX) Models in NSG Mice: These models involve the engraftment of primary human lymphoma cells or tumor fragments into severely immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice. PDX models are valuable as they closely recapitulate the heterogeneity and drug response of the original patient's tumor. This approach can be used for various lymphoma subtypes, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL).
Acalabrutinib Dosage and Administration in Mouse Models
The dosage and route of administration of acalabrutinib can vary depending on the mouse model, the lymphoma subtype, and the specific experimental goals. The following tables summarize reported dosages from preclinical studies.
Table 1: Acalabrutinib Dosage in TCL1 Adoptive Transfer Mouse Model (CLL)
| Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| In Drinking Water | 0.16 mg/mL | Ad libitum, continuous | 2% w/v HPβCD | [2] |
| In Drinking Water | 0.15 mg/mL | Ad libitum, continuous | 2% w/v HPβCD | [3] |
| Oral Gavage | 1.3 - 2.9 mg/kg | Single dose for potency studies | Not specified | [4] |
| Oral Gavage | 25 mg/kg | Single dose for pharmacodynamic studies | Not specified | [4] |
Table 2: Acalabrutinib Dosage in NSG Xenograft Mouse Models (Various Lymphomas)
| Lymphoma Subtype | Administration Route | Dosage | Dosing Schedule | Vehicle | Reference |
| CLL | In Drinking Water | 0.006 - 0.3 mg/mL | Ad libitum, continuous | Not specified | [1] |
| MCL | Oral Gavage | 2.5 - 10 mg/kg | Once or twice daily | Not specified | [5] |
| DLBCL | Oral Gavage | 2.5 - 20 mg/kg | Every 12 or 24 hours | Not specified | [6] |
Experimental Protocols
Protocol 1: Establishment of the TCL1 Adoptive Transfer CLL Model
This protocol describes the induction of CLL in C57BL/6 mice through the adoptive transfer of splenocytes from leukemic Eμ-TCL1 transgenic mice.
Figure 2: Workflow for the TCL1 adoptive transfer model.
Materials:
-
Leukemic Eμ-TCL1 transgenic donor mice
-
C57BL/6 recipient mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
Cell strainer (70 µm)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Harvesting Splenocytes:
-
Euthanize a leukemic Eμ-TCL1 transgenic mouse.
-
Under sterile conditions, surgically remove the spleen and place it in a petri dish containing cold, sterile PBS.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the cell strainer with PBS to collect any remaining cells.
-
-
RBC Lysis:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.
-
Add excess PBS to stop the lysis reaction and centrifuge the cells.
-
-
Cell Counting and Resuspension:
-
Resuspend the cell pellet in PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Adjust the cell concentration to 1x10⁸ cells/mL in sterile PBS.
-
-
Adoptive Transfer:
-
Inject 100 µL of the cell suspension (1x10⁷ cells) intravenously into the lateral tail vein of each recipient C57BL/6 mouse.
-
-
Monitoring:
-
Monitor the mice for signs of leukemia development, which typically occurs within 2-4 weeks.
-
Peripheral blood can be collected periodically to monitor the percentage of CD5+/B220+ leukemic cells by flow cytometry.
-
-
Treatment Initiation:
-
Once the desired level of leukemia engraftment is achieved (e.g., >10% leukemic cells in peripheral blood), initiate acalabrutinib treatment as described in Protocol 3.
-
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model in NSG Mice
This protocol outlines the procedure for engrafting human lymphoma cells into immunodeficient NSG mice.
Figure 3: Workflow for establishing a PDX model.
Materials:
-
Fresh human lymphoma tissue or isolated primary lymphoma cells
-
NSG mice (6-8 weeks old)
-
Matrigel (optional, for subcutaneous implantation)
-
Surgical instruments for tissue implantation
-
Syringes and needles
Procedure:
-
Preparation of Tumor Material:
-
For Solid Tumors (e.g., DLBCL, MCL):
-
Under sterile conditions, mince the tumor tissue into small fragments (1-2 mm³).
-
(Optional) Dissociate a portion of the tumor into a single-cell suspension using enzymatic digestion (e.g., collagenase/dispase).
-
-
For Leukemic Cells (e.g., CLL):
-
Isolate mononuclear cells from patient peripheral blood or bone marrow using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
-
Implantation:
-
Subcutaneous Implantation:
-
Anesthetize the NSG mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a small tumor fragment or a mixture of tumor cells and Matrigel into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Intravenous Injection:
-
Resuspend single lymphoma cells in sterile PBS.
-
Inject the desired number of cells (typically 1-10 x 10⁶) into the lateral tail vein of the NSG mouse.
-
-
-
Monitoring:
-
For Subcutaneous Tumors: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
For Disseminated Disease: Monitor for signs of disease progression (e.g., weight loss, ruffled fur, hind-limb paralysis) and assess engraftment in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size or when there is evidence of significant engraftment, randomize the mice into treatment groups and begin acalabrutinib administration as described in Protocol 3.
-
Protocol 3: Administration of Acalabrutinib
A. Oral Gavage
-
Preparation of Acalabrutinib Formulation:
-
Prepare a homogenous suspension of acalabrutinib in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
-
Administration:
-
Gently restrain the mouse.
-
Insert a ball-tipped gavage needle into the esophagus.
-
Slowly administer the calculated volume of the acalabrutinib suspension.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
-
B. In Drinking Water
-
Preparation of Acalabrutinib Solution:
-
Dissolve acalabrutinib in the drinking water at the desired concentration. The use of a solubilizing agent such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) may be necessary.[2]
-
Prepare fresh solution regularly (e.g., weekly) and protect it from light.
-
-
Administration:
-
Provide the acalabrutinib-containing water to the mice ad libitum in their water bottles.
-
Measure water consumption to estimate the daily dose of acalabrutinib received by each mouse.
-
Summary and Considerations
The preclinical evaluation of acalabrutinib in murine models of lymphoma is a critical step in understanding its therapeutic potential. The choice of mouse model, dosage, and administration route should be carefully considered based on the specific research questions. The protocols provided here serve as a foundation for designing and conducting these important in vivo studies. It is essential to adhere to institutional animal care and use committee (IACUC) guidelines throughout all experimental procedures.
References
- 1. chloniak.org [chloniak.org]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-196 Inhibitor Treatment in Chromatin Immunoprecipitation (ChIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the A-196 inhibitor in chromatin immunoprecipitation (ChIP) experiments to study the role of histone H4 lysine (B10760008) 20 (H4K20) methylation in various biological processes. This compound is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, which are responsible for the di- and tri-methylation of H4K20.[1][2][3][4][5][6] By inhibiting these enzymes, this compound induces a global decrease in H4K20me2 and H4K20me3 levels, with a concurrent increase in H4K20me1.[1][5][6][7] This makes this compound a valuable tool for investigating the specific functions of these histone marks in processes such as DNA repair, gene regulation, and chromatin structure.[1][5][6]
Data Presentation
This compound Inhibitor Activity and Cellular Effects
| Parameter | Value | Target/Cell Line | Reference |
| IC50 (SUV420H1) | 25 nM | Cell-free assay | [2][4][8] |
| IC50 (SUV420H2) | 144 nM | Cell-free assay | [2][4][8] |
| EC50 (H4K20me1 increase) | 735 nM | U2OS cells | [2] |
| EC50 (H4K20me2 decrease) | 262 nM | U2OS cells | [2] |
| EC50 (H4K20me3 decrease) | 370 nM | U2OS cells | [2] |
Recommended Treatment Conditions for ChIP
| Cell Line | This compound Concentration | Incubation Time | Outcome for ChIP | Reference |
| U2OS (Human Osteosarcoma) | 0-5 µM | 48 hours | Global changes in H4K20 methylation | [2][8] |
| LNCaP (Human Prostate Cancer) | 4 µM | 72 hours | Depletion of H4K20me2/3, increase in H4K20me1 | [7] |
| DU145 (Human Prostate Cancer) | 4 µM | 72 hours | Depletion of H4K20me2/3, increase in H4K20me1 | [7] |
| Mouse Embryonic Fibroblasts | 10 µM | 72 hours | Inhibition of SUV4-20 enzymes | [4] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action and its downstream cellular effects.
References
- 1. H4K20me1 - Chromatin Antibodies [chromatinantibodies.com]
- 2. epicypher.com [epicypher.com]
- 3. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CIPSM - The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity [cipsm.de]
- 7. biorxiv.org [biorxiv.org]
- 8. selleckchem.com [selleckchem.com]
Application Note: Flow Cytometry Analysis of B-cells Treated with Acalabrutinib (A-196)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acalabrutinib (also known as A-196) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which governs the proliferation, survival, and trafficking of B-cells.[3][4] In various B-cell malignancies like chronic lymphocytic leukemia (CLL), this pathway is often hyperactive, promoting uncontrolled cancer cell growth.[3] Acalabrutinib works by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down this pro-survival signaling.[1][3] This action leads to the inhibition of B-cell proliferation and the induction of apoptosis (programmed cell death).[3]
Flow cytometry is an indispensable tool for characterizing the cellular effects of targeted therapies like Acalabrutinib. It allows for the precise, single-cell analysis of multiple parameters simultaneously, providing quantitative insights into drug efficacy and mechanism of action. This application note provides detailed protocols for using flow cytometry to assess B-cell viability, apoptosis, proliferation, and the inhibition of key intracellular signaling proteins following Acalabrutinib treatment.
B-Cell Receptor Signaling Pathway and Acalabrutinib Action
The diagram below illustrates the simplified BCR signaling cascade. Upon antigen binding, BTK is activated and subsequently phosphorylates downstream targets like Phospholipase C gamma 2 (PLCγ2). This cascade ultimately activates transcription factors such as NF-κB, which promote cell survival and proliferation. Acalabrutinib directly inhibits BTK, thereby blocking these downstream events.
References
- 1. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 3. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for A-196 (SUV420 Inhibitor) Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of A-196, a potent and selective inhibitor of the SUV420H1 and SUV420H2 histone methyltransferases, in xenograft models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of SUV420H1 and SUV420H2. These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3, respectively). By inhibiting these enzymes, this compound leads to a global decrease in H4K20me2 and H4K20me3 levels, with a concurrent increase in the mono-methylated state (H4K20me1). This modulation of histone methylation has been shown to impact DNA repair processes and can sensitize cancer cells to certain therapeutic agents.
Signaling Pathway Affected by this compound
This compound treatment directly impacts the histone H4 lysine 20 (H4K20) methylation cascade. By inhibiting the SUV420H1 and SUV420H2 enzymes, it prevents the conversion of H4K20me1 to H4K20me2 and subsequently to H4K20me3. This leads to an accumulation of H4K20me1 and a reduction in the higher methylation states, which are crucial for various cellular processes, including DNA repair and heterochromatin maintenance.
Caption: this compound inhibits SUV420H1/H2, blocking H4K20me2/3 formation.
In Vivo Administration of this compound in a Prostate Cancer Xenograft Model
The following data and protocols are derived from a study investigating the combination of this compound with the topoisomerase II inhibitor, etoposide (B1684455), in a DU145 prostate cancer xenograft model.
Quantitative Data Summary
| Treatment Group | Dosage | Administration Route | Frequency | Mean Tumor Volume Change (vs. Vehicle) | Mean Body Weight Change |
| Vehicle | N/A | Intraperitoneal | Twice a week | N/A | No significant change |
| This compound | 7.5 mg/kg | Intraperitoneal | Twice a week | No significant reduction | No significant change |
| Etoposide | 2.5 mg/kg | Intraperitoneal | Twice a week | No significant reduction | No significant change |
| This compound + Etoposide | 7.5 mg/kg + 2.5 mg/kg | Intraperitoneal | Twice a week | Significant delay in tumor growth | No significant change |
Note: This table summarizes the reported outcomes. For detailed statistical analysis, please refer to the original study.
Experimental Protocols
Xenograft Model Establishment
Objective: To establish subcutaneous DU145 prostate cancer xenografts in immunodeficient mice.
Materials:
-
DU145 human prostate cancer cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old male immunodeficient mice (e.g., NOD/SCID or NSG)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture DU145 cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound and Etoposide Administration
Objective: To administer this compound and etoposide to tumor-bearing mice.
Materials:
-
This compound powder
-
Etoposide
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile injection vials
-
Syringes and needles (27-30 gauge)
Protocol:
-
Preparation of this compound Formulation (7.5 mg/kg):
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the this compound stock solution in a vehicle of 20% DMSO and 80% corn oil to the final desired concentration for a 7.5 mg/kg dosage. The final injection volume should be appropriate for the size of the mouse (e.g., 100 µL).
-
-
Preparation of Etoposide Formulation (2.5 mg/kg):
-
Prepare a stock solution of etoposide in a suitable solvent as per the manufacturer's instructions.
-
On the day of injection, dilute the etoposide stock solution in the same vehicle (20% DMSO and 80% corn oil) to the final desired concentration for a 2.5 mg/kg dosage.
-
-
Preparation of Combination Formulation:
-
For the combination group, this compound and etoposide can be co-formulated in the same vehicle at their respective final concentrations.
-
-
Administration:
-
Administer the prepared formulations to the respective treatment groups via intraperitoneal (IP) injection.
-
The treatment schedule is twice a week.
-
-
Monitoring:
-
Monitor the mice for tumor growth by measuring tumor volume two to three times per week.
-
Monitor the body weight of the mice at least twice a week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
Experimental Workflow Diagram
Caption: Workflow for this compound administration in a xenograft model.
Concluding Remarks
The administration of this compound in combination with etoposide has shown promising anti-tumor activity in a prostate cancer xenograft model. The provided protocols offer a foundation for researchers to further investigate the in vivo efficacy and pharmacodynamics of this compound. It is recommended to perform pilot studies to determine the optimal dosage and administration schedule for different cancer models and in combination with other therapeutic agents. Careful monitoring of animal welfare, including body weight and general health, is crucial throughout the study. For pharmacodynamic assessments, tumor tissues can be collected at the end of the study to analyze the levels of H4K20 methylation marks by techniques such as Western blotting or immunohistochemistry to confirm target engagement.
Application Note: Acalabrutinib (ACP-196) as a Selective Probe for B-Cell Receptor (BCR) Signaling Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction The B-cell receptor (BCR) signaling pathway is fundamental for the development, survival, and activation of B-lymphocytes.[1] Dysregulation of this pathway is a key driver in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] A critical enzyme in this cascade is Bruton's tyrosine kinase (BTK), which acts as a central signaling node downstream of the BCR.[2][3] Acalabrutinib (B560132) (ACP-196) is a second-generation, highly selective, and potent BTK inhibitor designed to offer improved specificity and tolerability compared to the first-in-class inhibitor, ibrutinib (B1684441).[3][4] Its minimal off-target activity makes it an exceptional research tool for precisely dissecting the role of BTK in BCR signaling and for evaluating the on-target effects of BTK inhibition.[4][5][6]
Mechanism of Action Acalabrutinib functions as an irreversible inhibitor of BTK.[1] It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[1][2] This irreversible binding blocks the kinase activity of BTK, preventing its autophosphorylation and the subsequent phosphorylation and activation of downstream substrates like phospholipase C-γ2 (PLCγ2).[7][8] By halting this cascade, Acalabrutinib effectively disrupts the BCR signaling pathway, which in malignant B-cells leads to the inhibition of proliferation and induction of apoptosis (programmed cell death).[1]
Data Presentation: Kinase Inhibition Profile
Acalabrutinib's utility as a specific research tool is underscored by its high selectivity for BTK with minimal inhibition of other kinases, a significant advantage over less selective inhibitors like ibrutinib.[4][9] This selectivity minimizes confounding off-target effects, for instance on kinases like ITK (involved in T-cell signaling) or EGFR (implicated in side effects like rash and diarrhea).[2][10]
| Kinase Target | Acalabrutinib IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Fold Selectivity (Acalabrutinib vs. Ibrutinib) | Reference |
| BTK | 3 - 5.1 | ~1.5 | ~2-3x less potent | [2][11][12][13] |
| ITK | >1000 | Low nM range | High | [2][12] |
| TEC | >1000 | Low nM range | High | [2] |
| EGFR | >1000 | Low nM range | High | [2][14] |
| BMX | <100 | Low nM range | Moderate | [12][13] |
| ERBB4 | <100 | Low nM range | Moderate | [12] |
| SRC Family (BLK, FGR, FYN, HCK, LCK, LYN, SRC, YES1) | >1000 | Low nM range | High | [2][9] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency. Data is compiled from multiple in vitro kinase assays.
Visualizing the Mechanism: BCR Signaling Pathway
The following diagram illustrates the canonical BCR signaling pathway and highlights the specific point of inhibition by Acalabrutinib.
Experimental Protocols
Here we provide detailed protocols for key experiments used to study the effects of Acalabrutinib on BCR signaling.
Protocol 1: Western Blot Analysis of BTK Pathway Phosphorylation
This protocol allows for the quantification of BTK inhibition by measuring the phosphorylation status of BTK and its downstream targets.
Objective: To assess the effect of Acalabrutinib on anti-IgM-induced phosphorylation of BTK (Y223), PLCγ2 (Y1217), and ERK (T202/Y204).
Materials:
-
B-cell lines (e.g., Ramos, TMD8) or primary B-cells.
-
Acalabrutinib (ACP-196).
-
Anti-IgM F(ab')₂ fragment for BCR stimulation.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking Buffer (5% BSA in TBST).
-
Primary Antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y1217), anti-PLCγ2, anti-phospho-ERK (T202/Y204), anti-ERK, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Culture and Treatment: Seed B-cells at a density of 1-2 x 10⁶ cells/mL. Pre-treat cells with desired concentrations of Acalabrutinib (e.g., 1 nM - 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the B-cells by adding anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Pellet cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing intermittently.
-
Protein Quantification: Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection and Analysis: Apply ECL substrate and capture the signal using a digital imager.[8] Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels or a loading control (GAPDH/β-actin).
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 10. patientpower.info [patientpower.info]
- 11. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. ashpublications.org [ashpublications.org]
A-196 Inhibitor: A Tool for Investigating Histone Methylation Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1][2][3] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3), epigenetic marks critically involved in DNA repair, chromatin compaction, and gene regulation.[1][4][5] this compound acts as a substrate-competitive inhibitor, leading to a global reduction in H4K20me2 and H4K20me3 levels and a corresponding increase in the mono-methylated state (H4K20me1).[1][6] This specific activity makes this compound a valuable chemical probe for elucidating the dynamic role of H4K20 methylation in various cellular processes, particularly in the context of DNA damage response and cancer biology.
Data Presentation
In Vitro and In-Cellular Activity of this compound
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | SUV420H1 | 25 nM | [2] |
| SUV420H2 | 144 nM | [2] | |
| EC50 (H4K20me1 increase) | U2OS cells | 735 nM | [2] |
| EC50 (H4K20me2 decrease) | U2OS cells | 262 nM | [2] |
| EC50 (H4K20me3 decrease) | U2OS cells | 370 nM | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Impact on DNA Repair
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methylation of histone 4’s lysine 20: a critical analysis of the state of the field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H4K20 tri‐methylation at late‐firing origins ensures timely heterochromatin replication | The EMBO Journal [link.springer.com]
A-196 (SUV420 inhibitor) in high-throughput screening assays
Application Notes: A-196 as a Selective SUV420 Inhibitor
Introduction
This compound is a potent, selective, and cell-permeable chemical probe for the histone methyltransferases SUV420H1 and SUV420H2 (Suppressor of Variegation 4-20 Homolog 1/2).[1][2][3] These enzymes are critical epigenetic regulators that catalyze the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3, respectively), using monomethylated H4K20 (H4K20me1) as a substrate.[2][4] The methylation states of H4K20 are integral to the maintenance of genomic integrity, DNA damage repair, and the formation of silent heterochromatin.[2][3][5][6] this compound acts as a substrate-competitive inhibitor, making it an invaluable tool for elucidating the biological functions of SUV420 enzymes and for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway.[2][7]
Mechanism of Action
The methylation of H4K20 is a sequential process. First, the enzyme PR-SET7 (also known as SETD8) monomethylates H4K20. SUV420H1 and SUV420H2 then utilize H4K20me1 as a substrate to produce H4K20me2 and H4K20me3.[4] this compound selectively binds to the substrate-binding pocket of SUV420H1 and SUV420H2, preventing the methylation of H4K20me1.[2][8] In cellular contexts, treatment with this compound leads to a global reduction in H4K20me2 and H4K20me3 levels, accompanied by a corresponding increase in the H4K20me1 mark.[1][2] This specific activity allows researchers to probe the downstream consequences of inhibiting SUV420 activity, such as the impairment of non-homologous end-joining (NHEJ) DNA repair, a process dependent on H4K20me2-mediated recruitment of 53BP1 to sites of DNA damage.[1][2]
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular activity of this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Target Enzyme | IC₅₀ (nM) | Assay Type | Substrate | Reference(s) |
|---|---|---|---|---|
| SUV420H1 | 25 | Radiometric | H4K20me1 peptide | [1][3][7] |
| SUV420H2 | 144 | Radiometric | H4K20me1 peptide |[1][3][7] |
Table 2: Cellular Activity of this compound in U2OS Cells (48h treatment)
| Cellular Mark | EC₅₀ (nM) | Effect | Reference(s) |
|---|---|---|---|
| H4K20me1 | 735 | Increase | [7] |
| H4K20me2 | 262 | Decrease | [7] |
| H4K20me3 | 370 | Decrease |[7] |
Selectivity: this compound demonstrates high selectivity, with over 100-fold greater potency for SUV420H1/H2 compared to a panel of other histone methyltransferases and non-epigenetic targets.[1][3]
Protocols for High-Throughput Screening
Below are detailed protocols for using this compound in both biochemical and cell-based high-throughput screening assays.
Biochemical HTS Protocol: Radiometric Filter-Binding Assay
This assay measures the enzymatic activity of SUV420H1 or SUV420H2 by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) onto a histone H4K20me1 peptide substrate.
Materials:
-
Recombinant human SUV420H1 or SUV420H2
-
Biotinylated H4K20me1 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound (positive control inhibitor)
-
DMSO (vehicle control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 5% trichloroacetic acid)
-
384-well assay plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Methodology:
-
Compound Plating: Dispense test compounds and controls (this compound, DMSO) into a 384-well assay plate using an acoustic dispenser. Final compound concentrations might range from 10 nM to 50 µM.
-
Enzyme Addition: Add recombinant SUV420H1 or SUV420H2 diluted in assay buffer to each well. Allow a pre-incubation period of 15-30 minutes at room temperature to permit compound binding to the enzyme.
-
Reaction Initiation: Start the methylation reaction by adding a mix of the H4K20me1 peptide substrate and [³H]-SAM to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time should be determined during assay development to ensure the reaction is within the linear range.
-
Reaction Quenching & Capture: Stop the reaction. Transfer the reaction mixture to a phosphocellulose filter plate, which captures the biotinylated peptide substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine IC₅₀ values.
Cell-Based HTS Protocol: High-Content Imaging Assay
This assay quantifies the levels of H4K20me2 or H4K20me3 in cells following treatment with this compound or other test compounds. It serves to confirm the in-cell activity and potency of inhibitors. Human osteosarcoma (U2OS) cells are a suitable cell line for this assay.[1][9]
Materials:
-
U2OS cell line
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
384-well clear-bottom imaging plates
-
This compound (positive control inhibitor)
-
Fixation Solution (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., rabbit anti-H4K20me2 or anti-H4K20me3)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system
Methodology:
-
Cell Seeding: Seed U2OS cells into 384-well imaging plates at a density that ensures they are sub-confluent at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a dilution series of test compounds, this compound as a positive control, and DMSO as a negative control.
-
Incubation: Incubate the plates for 48-72 hours to allow for changes in histone methylation marks.[1]
-
Fixation and Permeabilization: Gently wash the cells with PBS, then fix them with paraformaldehyde. Following another wash, permeabilize the cells with Triton X-100 to allow antibody access to the nucleus.
-
Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate cells with the primary antibody targeting H4K20me2 or H4K20me3 overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash the cells and incubate with a fluorophore-conjugated secondary antibody and a nuclear counterstain like Hoechst.
-
Imaging: Acquire images using a high-content automated microscope. Capture at least two channels: one for the nuclear stain (to identify individual cells) and one for the secondary antibody fluorescence (to quantify the methylation mark).
-
Image Analysis: Use image analysis software to segment the images, identify nuclei based on the Hoechst signal, and measure the mean fluorescence intensity of the H4K20me2/me3 signal within each nucleus.
-
Data Analysis: Normalize the intensity data to controls and plot dose-response curves to determine the EC₅₀ for the reduction of the specific histone mark. A parallel cytotoxicity assay is recommended to exclude effects from compound toxicity.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Comparative Analyses of SUV420H1 Isoforms and SUV420H2 Reveal Differences in Their Cellular Localization and Effects on Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Histone H4 Lysine 20 (H4K20) Methylation, Expanding the Signaling Potential of the Proteome One Methyl Moiety at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
A-196 (Acalabrutinib) solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with A-196 (Acalabrutinib) in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Acalabrutinib (B560132) in DMSO?
Acalabrutinib is generally soluble in organic solvents like DMSO.[1] However, the exact solubility can vary between suppliers and is sensitive to the quality of the DMSO used. It is crucial to use fresh, anhydrous DMSO, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of Acalabrutinib.[2]
Q2: Why is my Acalabrutinib precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture media?
This is a common issue due to the physicochemical properties of Acalabrutinib. Acalabrutinib is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[3] Its solubility is pH-dependent, being higher in acidic conditions and practically insoluble in water at pH values above 6.[4][5] When a concentrated DMSO stock is diluted into an aqueous, neutral pH buffer or media, the drastic change in solvent properties causes the compound to crash out of solution.
Q3: How should I store my Acalabrutinib DMSO stock solution?
For long-term stability, it is recommended to store Acalabrutinib stock solutions in DMSO at -80°C.[6][7] For short-term storage, -20°C is also acceptable. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] Studies have shown that Acalabrutinib in DMSO is stable for at least 28 days when stored at -80°C.[6]
Q4: Can I use heat or sonication to dissolve Acalabrutinib in DMSO?
Yes, gentle warming and sonication can aid in the dissolution of Acalabrutinib in DMSO.[8][9] Some suppliers recommend the use of an ultrasonic bath to ensure complete dissolution.[8][9] However, it is crucial to avoid excessive heat, which could potentially degrade the compound.
Troubleshooting Guides
Issue 1: Acalabrutinib powder is not dissolving completely in DMSO.
-
Root Cause:
-
The DMSO may have absorbed moisture, reducing its solvating power.
-
The concentration of Acalabrutinib may be too high for the volume of DMSO used.
-
Insufficient mixing or agitation.
-
-
Solutions:
-
Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous, high-purity DMSO.
-
Optimize Concentration: Refer to the solubility data table below to ensure you are not exceeding the solubility limit.
-
Mechanical Assistance: Use an ultrasonic bath or vortexing to aid dissolution. Gentle warming can also be applied.
-
Stepwise Dissolution: Add the DMSO to the Acalabrutinib powder in smaller increments, ensuring each addition is fully dissolved before adding more.
-
Issue 2: Precipitation occurs immediately upon dilution of DMSO stock into aqueous media.
-
Root Cause:
-
Rapid change in solvent polarity (from organic DMSO to aqueous buffer).
-
The final concentration of Acalabrutinib in the aqueous solution exceeds its solubility limit at that pH.
-
-
Solutions:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer, and then add this intermediate dilution to the final volume.
-
Dropwise Addition with Agitation: Add the DMSO stock drop-by-drop to the aqueous solution while vigorously vortexing or stirring. This promotes rapid dispersal and prevents localized high concentrations that are prone to precipitation.
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of Acalabrutinib in your experiment.
-
Consider Co-solvents (for in vivo studies): For animal experiments, formulations often include co-solvents like PEG300 and Tween-80 to improve solubility and stability in aqueous solutions.[8]
-
Quantitative Data
Table 1: Solubility of this compound (Acalabrutinib) in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ~25 | ~53.7 | [1] |
| DMSO | 93 | 199.78 | [2] |
| DMSO | 116.67 | 250.63 | [8][9] |
| Ethanol | ~15 | ~32.2 | [1] |
| Ethanol | 60 | Not specified | [2] |
| Dimethyl Formamide (DMF) | ~25 | ~53.7 | [1] |
| Water | Insoluble | Insoluble | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.07 | [1] |
Molecular Weight of Acalabrutinib: 465.5 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Acalabrutinib Stock Solution in DMSO
-
Materials:
-
Acalabrutinib (this compound) powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer and/or ultrasonic bath
-
-
Procedure:
-
Equilibrate the Acalabrutinib powder and DMSO to room temperature.
-
Weigh out the desired amount of Acalabrutinib powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.655 mg of Acalabrutinib.
-
Add the calculated volume of anhydrous DMSO to the vial containing the Acalabrutinib powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Acalabrutinib Working Solution for Cell-Based Assays
-
Materials:
-
10 mM Acalabrutinib in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM Acalabrutinib stock solution at room temperature.
-
Method A (Direct Dilution - for lower concentrations):
-
For a final concentration of 1 µM in 10 mL of media, add 1 µL of the 10 mM stock solution directly to the 10 mL of pre-warmed media.
-
Immediately cap the tube and vortex gently or invert several times to ensure thorough mixing.
-
-
Method B (Stepwise Dilution - recommended for higher concentrations or to avoid precipitation):
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of media (e.g., 10 µL of stock into 90 µL of media to make a 1 mM solution).
-
Add the required volume of this intermediate dilution to the final volume of pre-warmed media.
-
Mix thoroughly by gentle vortexing or inversion.
-
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as your treated samples. The final DMSO concentration should ideally be below 0.5%.
-
Visualizations
Caption: Acalabrutinib inhibits BTK signaling pathway.
Caption: Troubleshooting Acalabrutinib solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. US11091494B2 - Crystal form of acalabrutinib and preparation method and use thereof - Google Patents [patents.google.com]
- 6. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing A-196 (SUV420 Inhibitor) Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-196, a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for your cell viability experiments while minimizing off-target effects and ensuring reproducible results.
Understanding this compound: Mechanism of Action
This compound is a first-in-class chemical probe that selectively inhibits the enzymatic activity of SUV420H1 and SUV420H2.[1] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3, respectively).[1][2] By acting as a substrate-competitive inhibitor, this compound blocks this process, leading to a global decrease in H4K20me2 and H4K20me3 levels and a corresponding increase in mono-methylated H4K20 (H4K20me1).[1][3] This alteration in histone methylation plays a crucial role in various cellular processes, including the maintenance of genomic integrity and DNA repair.[1][4] Specifically, this compound has been shown to inhibit 53BP1 foci formation following ionizing radiation and reduce non-homologous end-joining (NHEJ)-mediated DNA repair.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[3][6]
Q2: What are the reported IC50 and EC50 values for this compound?
A2: The inhibitory and effective concentrations of this compound can vary between biochemical and cellular assays. The provided table summarizes key reported values.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is advisable to aliquot the stock solution into tightly sealed vials and store them at -20°C or below to avoid repeated freeze-thaw cycles.[7]
Q4: Can this compound be used in animal studies?
A4: Yes, this compound has been used in mouse embryonic fibroblast cells and has been shown to inhibit both SUV4-20 enzymes in cells of multiple tissue types without causing overt toxicity.[6]
Quantitative Data Summary
| Parameter | Target/Effect | Value | Cell Line/System | Reference |
| IC50 | SUV420H1 | 25 nM | Biochemical Assay | [6] |
| IC50 | SUV420H2 | 144 nM | Biochemical Assay | [6] |
| EC50 | Increase in H4K20me1 | 735 nM | U2OS cells | [6] |
| EC50 | Decrease in H4K20me2 | 262 nM | U2OS cells | [6] |
| EC50 | Decrease in H4K20me3 | 370 nM | U2OS cells | [6] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low this compound concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a solvent-only control in your experimental setup. |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments. | Perform a broad dose-response curve (e.g., 1 nM to 10 µM) to determine the optimal concentration range for your cell line. Consider using a more robust cell line if the issue persists.[8] | |
| Compound Degradation: The inhibitor may have degraded, producing toxic byproducts. | Purchase the inhibitor from a reputable source. Prepare fresh stock solutions and avoid prolonged storage in media.[7] | |
| Inconsistent results or lack of this compound effect. | Inhibitor Inactivity: The inhibitor may not be active due to improper storage or degradation. | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution and test it in a cell-free activity assay to confirm its biochemical activity if possible. |
| Incorrect Timing: The inhibitor must be present before or at the same time as the biological process you aim to inhibit. | Optimize the timing of this compound treatment relative to your experimental stimulus. For cell viability, ensure sufficient incubation time for the effects to manifest (e.g., 48-72 hours).[8] | |
| Cell Culture Variability: Inconsistent cell seeding density or "edge effects" in multi-well plates can lead to variability. | Ensure a homogenous single-cell suspension before plating. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and fill them with sterile medium or PBS instead.[8] | |
| Precipitation of this compound in the cell culture medium. | Poor Solubility: The compound may be precipitating out of the aqueous medium, especially at higher concentrations. | Visually inspect the wells for any precipitate after adding the compound. Test the solubility of this compound in the basal medium before adding serum, as serum components can sometimes interact with the compound.[8] |
Detailed Experimental Protocol: Determining the Optimal this compound Concentration using a Resazurin-Based Viability Assay
This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials and Reagents:
-
This compound compound
-
DMSO (or other appropriate solvent)
-
The cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well, clear-bottom, black-walled cell culture plates
-
Resazurin sodium salt solution
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow the cells to attach and resume growth.
-
-
This compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A broad range (e.g., 1 nM to 10 µM) with 3- to 10-fold dilutions is recommended for an initial screen.[8]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
No-Treatment Control: Medium only.
-
Blank: Medium without cells.
-
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions.[8] The optimal incubation time may vary depending on the cell line's doubling time.
-
-
Cell Viability Assay:
-
After the incubation period, add 10 µL of the Resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other measurements.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Histone H4 methyltransferase Suv420h2 maintains fidelity of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Acalabrutinib (ACP-196) Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Acalabrutinib (B560132) (ACP-196) in kinase profiling.
Frequently Asked Questions (FAQs)
Q1: How does the selectivity of Acalabrutinib compare to the first-generation BTK inhibitor, Ibrutinib (B1684441)?
Acalabrutinib was designed to be a more selective inhibitor of Bruton's tyrosine kinase (BTK) than Ibrutinib to minimize off-target activities and associated adverse effects.[1][2][3] Kinase profiling studies have consistently demonstrated that Acalabrutinib has fewer off-target kinase interactions compared to Ibrutinib.[4][5] For instance, at a concentration of 1 µM in a KINOMEscan assay, Acalabrutinib showed minimal binding to kinases other than BTK, whereas Ibrutinib inhibited a broader range of kinases.[4][6]
Q2: What are the key off-target kinases inhibited by Ibrutinib but not Acalabrutinib?
A significant differentiator is the lack of inhibition of key kinases by Acalabrutinib that are known to be inhibited by Ibrutinib. Notably, Acalabrutinib does not inhibit Epidermal Growth Factor Receptor (EGFR), Interleukin-2-inducible T-cell kinase (ITK), or Tyrosine-protein kinase Tec (TEC) at concentrations where it potently inhibits BTK.[7][8] Ibrutinib, in contrast, inhibits these kinases, which is thought to contribute to some of its associated side effects.[1][8]
Q3: What does an IC50 value tell me about the potential for off-target effects?
The IC50 (half-maximal inhibitory concentration) value represents the concentration of an inhibitor required to block 50% of the activity of a specific kinase. A lower IC50 value indicates greater potency. When comparing the IC50 for the primary target (BTK) to the IC50 values for other kinases, a larger ratio suggests higher selectivity. For example, Acalabrutinib has an IC50 of 3 nM for BTK and demonstrates significantly higher IC50 values for off-target kinases, indicating high selectivity.[9]
Q4: My KINOMEscan results for Acalabrutinib show some off-target binding. How should I interpret this?
It is crucial to consider the concentration at which the screening was performed. KINOMEscan is often run at a high concentration (e.g., 1 µM) to detect potential interactions.[4][6] A low percentage of inhibition at a high concentration may not be physiologically relevant, especially if the therapeutic concentration of the drug is much lower. It is essential to follow up with dose-response experiments to determine the IC50 for any potential off-targets of concern.
Q5: Why are cell-based assays important for validating kinase profiling data?
Biochemical kinase assays, like KINOMEscan, are performed in a cell-free system. While excellent for initial screening, they may not fully reflect the complexity of the cellular environment. Cell-based assays, such as phosphoflow cytometry or Western blotting, are critical for confirming whether an observed off-target interaction in a biochemical assay translates to functional inhibition of a signaling pathway within a living cell.[7][10] For example, phosphoflow assays confirmed that unlike ibrutinib, acalabrutinib does not inhibit EGFR signaling in cell lines.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected off-target inhibition in my cell-based assay. | 1. High concentration of Acalabrutinib used: Exceeding the optimal concentration range can lead to non-specific effects. 2. Cell line specific effects: The expression profile of kinases can vary between different cell lines. 3. Assay interference: The detection antibody or substrate may have cross-reactivity. | 1. Perform a dose-response curve: Determine the IC50 of Acalabrutinib for your target and potential off-targets in your specific cell line. 2. Use multiple cell lines: Confirm the finding in a different, relevant cell line. 3. Validate with an alternative method: Use a different assay (e.g., Western blot if you initially used an ELISA-based method) to confirm the result. |
| Discrepancy between KINOMEscan data and cellular activity. | 1. Cellular permeability: Acalabrutinib may not be efficiently entering the cells. 2. Presence of scaffolding proteins or feedback loops: The cellular context can influence kinase activity and inhibitor sensitivity. 3. High ATP concentration in cells: The intracellular ATP concentration is much higher than that used in many biochemical assays, which can affect the apparent potency of ATP-competitive inhibitors. | 1. Confirm target engagement in cells: Use a target occupancy assay (e.g., ELISA-based) to ensure Acalabrutinib is binding to BTK in your cells.[7] 2. Investigate the downstream signaling pathway: Assess the phosphorylation status of known downstream effectors of the off-target kinase. 3. Consult the literature for the specific kinase: Understand the regulatory mechanisms of the kinase in a cellular context. |
| High background signal in my phosphoflow assay. | 1. Non-specific antibody binding: The antibody may be binding to other proteins. 2. Inadequate blocking: Insufficient blocking can lead to high background. 3. Sub-optimal stimulation conditions: The cells may not be adequately stimulated to induce a robust phosphorylation signal. | 1. Titrate the antibody: Determine the optimal antibody concentration. 2. Optimize the blocking step: Try different blocking buffers or increase the incubation time. 3. Optimize stimulation: Perform a time-course and dose-response for your stimulating agent (e.g., anti-IgM). |
Quantitative Data Summary
Table 1: Acalabrutinib (ACP-196) IC50 and Selectivity Data
| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) | Reference |
| BTK | 3 | - | [9] |
| ITK | - | 323 | [9] |
| TXK | - | 94 | [9] |
| BMX | <100 | 19 | [4][9] |
| TEC | <100 | 9 | [4][9] |
| EGFR | >10,000 | >3,333 | [7][8] |
| ERBB4 | <100 | - | [4] |
Note: A higher fold-selectivity indicates a more selective inhibitor.
Table 2: Comparative Kinase Inhibition Profile at 1 µM (KINOMEscan)
| Inhibitor | Number of Kinases with >65% Inhibition | Key Off-Targets Inhibited | Reference |
| Acalabrutinib | Minimal | - | [4][6] |
| Ibrutinib | Broader Range | EGFR, ITK, TEC, SRC family kinases | [4][5][8] |
Experimental Protocols
1. KINOMEscan® Competition Binding Assay
This assay is used to determine the binding affinity of a test compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates inhibition.[11]
-
Generalized Workflow:
-
The test compound (Acalabrutinib) is incubated with a panel of DNA-tagged kinases.
-
The kinase-inhibitor mixture is passed over a column containing the immobilized ligand.
-
Kinases that are not bound to the inhibitor will bind to the immobilized ligand.
-
The amount of kinase bound to the column is quantified using qPCR.
-
Results are typically reported as the percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
2. Phosphoflow Cytometry for EGFR Signaling
This cell-based assay is used to assess the phosphorylation status of intracellular proteins on a single-cell level.
-
Principle: Cells are stimulated to induce a signaling cascade, then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a target protein. The fluorescence intensity is measured by flow cytometry.
-
Protocol for EGFR Phosphorylation:
-
Culture EGFR-expressing cells to the desired density.
-
Pre-incubate the cells with Acalabrutinib or a control inhibitor (e.g., Ibrutinib) for a specified time.
-
Stimulate the cells with EGF (Epidermal Growth Factor) to induce EGFR phosphorylation.
-
Fix the cells immediately to preserve the phosphorylation state (e.g., with paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with methanol).
-
Stain with a fluorescently labeled anti-phospho-EGFR antibody.
-
Analyze the cells by flow cytometry to quantify the level of EGFR phosphorylation.[7]
-
3. B-Cell Activation Assay (CD69/CD86 Expression)
This functional assay measures the ability of an inhibitor to block B-cell receptor (BCR) signaling.
-
Principle: Activation of the BCR on B-cells leads to the upregulation of surface markers like CD69 and CD86. BTK is a critical component of the BCR signaling pathway. Inhibition of BTK will prevent the upregulation of these activation markers.
-
Generalized Workflow:
-
Isolate primary human B-cells or use a B-cell line.
-
Pre-incubate the cells with various concentrations of Acalabrutinib.
-
Stimulate the cells with an anti-IgM antibody to cross-link the BCR.
-
Incubate for a sufficient time to allow for the expression of activation markers (e.g., 18-24 hours).
-
Stain the cells with fluorescently labeled antibodies against CD19 (to identify B-cells), CD69, and CD86.
-
Analyze the expression levels of CD69 and CD86 on the CD19-positive population by flow cytometry.[4][9]
-
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's role and inhibition by Acalabrutinib.
Caption: Generalized workflow for the KINOMEscan® competition binding assay.
Caption: Logical comparison of the kinase selectivity profiles of Acalabrutinib and Ibrutinib.
References
- 1. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. d-nb.info [d-nb.info]
- 9. selleckchem.com [selleckchem.com]
- 10. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 11. benchchem.com [benchchem.com]
A-196 inhibitor stability in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the A-196 inhibitor in long-term cell culture experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] Stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][2] When preparing for an experiment, it is advisable to make fresh dilutions from the stock solution into your cell culture medium.[1] Do not store this compound in media for extended periods, as this can lead to degradation.[1]
Q2: What is the general stability of this compound in aqueous cell culture media?
A2: While specific long-term stability data for this compound in various cell culture media is not extensively published, the stability of any small molecule inhibitor in aqueous solutions at 37°C can be a concern.[3] The composition of the cell culture medium, including amino acids and vitamins, can potentially react with the compound.[3] The pH of the medium is another factor that can influence the stability of small molecules.[2] It is recommended to perform a stability check in your specific cell culture medium to determine the degradation rate under your experimental conditions.
Q3: How can I determine the stability of this compound in my specific long-term cell culture experiment?
A3: You can assess the stability of this compound by performing a time-course experiment. This involves incubating the inhibitor in your cell culture medium (with and without cells as a control) and measuring its concentration at different time points using an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] A decrease in the concentration of the parent compound over time indicates instability.
Q4: I'm observing inconsistent or lower-than-expected activity of this compound in my long-term experiments. What could be the cause?
A4: Inconsistent or reduced activity can stem from several factors:
-
Degradation: this compound may be degrading in the cell culture medium over the course of your experiment.[4]
-
Precipitation: The inhibitor may be precipitating out of solution, especially if its solubility limit is exceeded in the final culture medium.[4]
-
Adsorption: The compound might be adsorbing to the surface of your cell culture plates or other plasticware.[3]
-
Cellular Metabolism: The cells themselves may be metabolizing the inhibitor, leading to a decrease in its effective concentration.
Q5: What are the known cellular targets of this compound?
A5: this compound is a potent and selective inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[5][6][7] It acts as a substrate-competitive inhibitor for these enzymes.[5] Inhibition of SUV4-20H1/H2 leads to a global decrease in histone H4 lysine (B10760008) 20 di- and tri-methylation (H4K20me2 and H4K20me3) and a corresponding increase in mono-methylation (H4K20me1).[6][8][9]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity
| Possible Cause | Suggested Solution |
| Inherent Instability in Aqueous Media | Perform a stability check of this compound in a simpler buffer system (e.g., PBS) at 37°C to assess its intrinsic aqueous stability.[3] |
| Reaction with Media Components | Test the stability of this compound in different types of cell culture media to identify if a specific component is causing degradation.[3] Consider using a simpler, defined medium if possible. |
| pH Sensitivity | Monitor and ensure the pH of your cell culture medium remains stable throughout the experiment.[2] |
| Photodegradation | Protect your this compound solutions from light by using amber vials or wrapping containers in foil, especially if working with light-sensitive compounds.[2] |
Issue 2: High Variability in Experimental Results
| Possible Cause | Suggested Solution |
| Inconsistent Sample Handling | Ensure precise and consistent timing for sample collection and processing.[3] Standardize all steps of your experimental protocol. |
| Incomplete Solubilization | Confirm the complete dissolution of this compound in your stock solution and working dilutions.[3] Gently vortex or sonicate if necessary. |
| Non-specific Binding to Plasticware | Use low-protein-binding plates and pipette tips.[3] Include a control without cells to assess the extent of binding to the plasticware.[3] |
| Cellular Uptake and Efflux | Analyze cell lysates to determine the intracellular concentration of this compound over time.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.
Materials:
-
This compound inhibitor
-
High-purity DMSO
-
Your specific cell culture medium (with and without 10% FBS)
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in your cell culture medium (with and without serum) to the final experimental concentration (e.g., 10 µM).
-
Incubate the working solutions at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately process the samples for HPLC-MS analysis to determine the concentration of this compound. An internal standard should be used for accurate quantification.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. [3]
Data Presentation:
| Time (hours) | % this compound Remaining (Medium without Serum) | % this compound Remaining (Medium with 10% Serum) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Acalabrutinib (A-196) Resistance Mechanisms: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Acalabrutinib (A-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Decreased Acalabrutinib Efficacy in Cell Lines Over Time
Question: My long-term Acalabrutinib-treated cancer cell line is showing reduced sensitivity to the drug. What are the likely causes and how can I investigate them?
Answer: Acquired resistance to Acalabrutinib in vitro and in clinical settings is a documented phenomenon. The primary drivers of this resistance are genetic mutations within the drug's target, BTK, or in downstream signaling molecules.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of your resistant cell line compared to the parental, sensitive line. A significant shift in the IC50 confirms resistance.
-
-
Sequence Key Genes:
-
BTK: The most common mechanism of resistance to covalent BTK inhibitors like Acalabrutinib is the acquisition of mutations at the C481 residue in the BTK kinase domain.[1] The C481S (cysteine to serine) mutation is the most frequently observed, which disrupts the covalent binding of Acalabrutinib.[2][3] Other mutations at this site, such as C481R and C481Y, have also been reported.[2]
-
PLCG2: Mutations in Phospholipase C gamma 2 (PLCG2), a key downstream signaling molecule of BTK, can also confer resistance.[4] These are typically gain-of-function mutations that allow for continued B-cell receptor (BCR) signaling even when BTK is inhibited.[5]
-
-
Assess Protein Expression and Phosphorylation:
-
Western Blotting: Analyze the phosphorylation status of BTK and its downstream targets (e.g., PLCγ2, ERK, AKT). In resistant cells, you may observe sustained or reactivated phosphorylation of these proteins in the presence of Acalabrutinib.
-
Issue 2: Identifying Novel Resistance Mechanisms Beyond BTK and PLCG2 Mutations
Question: I have sequenced BTK and PLCG2 in my resistant samples, but have not found any of the canonical mutations. What other mechanisms could be at play?
Answer: While BTK and PLCG2 mutations are the most common drivers of acquired resistance, other mechanisms can contribute to Acalabrutinib insensitivity. These can be broadly categorized as "on-target" (alternative BTK mutations) or "off-target" (activation of bypass signaling pathways).
Potential Mechanisms:
-
Non-C481 BTK Mutations: Less common mutations in BTK outside of the C481 residue have been identified. These include "gatekeeper" mutations like T474I, which can interfere with drug binding.[5] Other mutations, such as L528W, can render BTK kinase-dead but still capable of scaffolding and promoting downstream signaling.[6]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the need for BTK signaling. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical bypass mechanism.[7][8]
-
Other Genetic Alterations: In some contexts, such as Mantle Cell Lymphoma (MCL), mutations in other genes like ATM, CARD11, and NLRC5 have been associated with Acalabrutinib resistance at the time of disease progression.[9]
Investigative Approaches:
-
Next-Generation Sequencing (NGS): Perform whole-exome or targeted panel sequencing to identify a broader range of mutations in genes associated with B-cell signaling and cancer progression.
-
Phospho-Proteomic Profiling: Use techniques like mass spectrometry to identify changes in the phosphorylation landscape of your resistant cells, which can reveal activated bypass pathways.
-
Functional Screens: Employ CRISPR-Cas9 or shRNA screens to identify genes whose loss or overexpression confers resistance to Acalabrutinib.[10]
Issue 3: Choosing the Right Experimental Model for Acalabrutinib Resistance Studies
Question: What are the recommended preclinical models to study Acalabrutinib resistance?
Answer: The choice of model depends on the specific research question. Both in vitro and in vivo models have been successfully used to investigate Acalabrutinib resistance.
-
Cell Line Models:
-
Generation of Resistant Lines: Gradually exposing sensitive B-cell lymphoma cell lines (e.g., TMD8 for ABC-DLBCL) to increasing concentrations of Acalabrutinib can generate resistant clones.[10]
-
CRISPR-Cas9 Engineered Lines: Introducing specific mutations (e.g., BTK C481S) into sensitive cell lines can create a clean model to study the direct effects of a particular resistance mechanism.
-
-
In Vivo Models:
-
Patient-Derived Xenografts (PDXs): Implanting tumor cells from patients who have relapsed on Acalabrutinib into immunodeficient mice allows for the study of resistance in a more clinically relevant context.
-
Genetically Engineered Mouse Models (GEMMs): A C481S knock-in mouse model has been generated to study the in vivo effects of this resistance mutation and to investigate BTK-independent effects of irreversible BTK inhibitors.[11] Canine models of B-cell non-Hodgkin lymphoma have also been used to evaluate the efficacy and safety of Acalabrutinib.[12]
-
Quantitative Data Summary
Table 1: Frequency of BTK and PLCG2 Mutations in Acalabrutinib-Resistant Chronic Lymphocytic Leukemia (CLL)
| Study Cohort | Number of Patients with Progression | BTK C481 Mutations | PLCG2 Mutations | Reference |
| Phase 1b/2 Study (OSU) | 16 | 69% (11/16) | Detected in 2 patients with co-existing BTK C481S | [2][3] |
| Phase 2 Clinical Trial | 23 | 55% of patients with progressive disease | 25% of patients with progressive disease | [13] |
| Acalabrutinib and Ibrutinib Comparison | 47 (Acalabrutinib arm) | 66% | 6% | [6][14] |
Key Experimental Protocols
Protocol 1: Sanger Sequencing of BTK Exon 15 (for C481 mutations)
-
Genomic DNA Extraction: Isolate genomic DNA from your parental and resistant cell lines using a commercial kit (e.g., QIAamp DNA Mini Kit).
-
PCR Amplification: Amplify the region of the BTK gene containing the C481 codon (located in exon 15) using specific primers.
-
Forward Primer Example: 5'-AGTCCTGAGGGCTAATGTCAAG-3'
-
Reverse Primer Example: 5'-GCTTCAGGGTCTCCAACTTG-3'
-
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the sequencing results to the reference BTK sequence (NCBI Reference Sequence: NG_009616.1) to identify any nucleotide changes at the C481 codon (TGT). A TGT to TCT change indicates a C481S mutation.
Protocol 2: Western Blot for Phospho-BTK and Downstream Signaling
-
Cell Lysis: Lyse parental and resistant cells, both treated and untreated with Acalabrutinib, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Recommended antibodies: p-BTK (Tyr223), Total BTK, p-PLCγ2 (Tyr759), Total PLCγ2, p-AKT (Ser473), Total AKT, and a loading control (e.g., GAPDH or β-actin).
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acalabrutinib resistance pathways.
Caption: Workflow for investigating resistance.
Caption: Troubleshooting resistance logic.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Resistance to Bruton tyrosine kinase inhibitors: the Achilles heel of their success story in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chloniak.org [chloniak.org]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma | PLOS One [journals.plos.org]
- 13. cllsociety.org [cllsociety.org]
- 14. physiciansweekly.com [physiciansweekly.com]
Improving A-196 (SUV420 inhibitor) delivery in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo delivery of A-196, a potent and selective inhibitor of the SUV420H1 and SUV420H2 histone methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a first-in-class, potent, and selective small-molecule inhibitor of SUV420H1 and SUV420H2 enzymes.[1][2] These enzymes are responsible for the di- and trimethylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3).[1] By competitively inhibiting the substrate binding to the SET domain of these enzymes, this compound causes a global decrease in H4K20me2 and H4K20me3 levels, with a corresponding increase in the monomethylated state (H4K20me1).[1][3][4] This alteration in histone methylation impacts crucial cellular processes, including the maintenance of genomic integrity and DNA repair.[1][2]
Q2: What are the primary challenges associated with the in vivo delivery of this compound? Like many small-molecule inhibitors, the primary challenge for in vivo delivery of this compound is likely related to its physicochemical properties, particularly its potential for poor water solubility (hydrophobicity). Hydrophobic compounds often face issues with formulation, bioavailability, and rapid clearance from systemic circulation.[5][6][7] Key challenges include:
-
Low Bioavailability: Poor absorption from the gastrointestinal tract if administered orally.[8][9][10]
-
Formulation Difficulties: Aggregation or precipitation in aqueous-based delivery vehicles.
-
Rapid Metabolism and Clearance: The body's metabolic processes can quickly break down and eliminate the compound.[8][11]
-
Off-Target Effects: Poor delivery can lead to accumulation in non-target tissues, potentially causing toxicity.
Q3: What are the principal formulation strategies to improve the delivery of hydrophobic drugs like this compound? Several advanced drug delivery systems can be employed to overcome the challenges of delivering hydrophobic drugs. The choice of strategy depends on the specific experimental needs, such as the desired route of administration and release profile.[5][6] Common strategies include:
-
Nanoparticle-Based Systems: Encapsulating the drug in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles can improve solubility, protect the drug from degradation, and enhance its circulation time.[7][12]
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic drugs within their lipid bilayer, improving solubility and enabling targeted delivery.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7] This enhances drug solubilization and absorption.[7]
-
Polymer-Drug Conjugates: Covalently linking the drug to a polymer can improve its pharmacokinetic profile.[13]
SUV420 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits SUV420H1/H2, blocking H4K20me2/3 formation.
Troubleshooting In Vivo Delivery of this compound
This guide addresses common problems encountered during in vivo experiments with this compound.
| Problem | Potential Causes | Suggested Solutions & Troubleshooting Steps |
| Low or No Observed Efficacy in Animal Models | 1. Poor Bioavailability: The drug is not reaching systemic circulation at a sufficient concentration.[8][10] 2. Rapid Clearance: The drug is metabolized and excreted too quickly.[8] 3. Sub-optimal Dosing: The dose or frequency of administration is too low. 4. Ineffective Formulation: The delivery vehicle is not releasing the drug effectively at the target site. | 1. Conduct Pharmacokinetic (PK) Studies: Measure this compound concentration in plasma over time to determine key parameters like Cmax, Tmax, and AUC.[8] This will confirm if the drug is being absorbed. 2. Reformulate this compound: Use a delivery strategy known to improve bioavailability for hydrophobic compounds, such as nanoparticles or SEDDS.[7][12] 3. Perform Dose-Range Finding Studies: Test multiple doses to identify the Maximum Tolerated Dose (MTD) and an effective dose.[14] 4. Change Route of Administration: Switch from oral gavage to intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase bioavailability.[10] |
| High Variability in Results Between Animals | 1. Inconsistent Dosing: Inaccurate preparation of the dosing solution or administration technique. 2. Formulation Instability: The this compound formulation is not homogenous (e.g., drug crashing out of solution). 3. Biological Variability: Natural physiological differences between animals. | 1. Standardize Procedures: Ensure consistent and validated methods for formulation preparation and animal dosing. Use precise measurement tools. 2. Check Formulation Stability: Before dosing, visually inspect the formulation for any precipitation. Use techniques like dynamic light scattering (DLS) to check for particle aggregation in nanoparticle formulations. 3. Increase Group Size: A larger number of animals per group can help overcome statistical noise from individual variability.[14] |
| Toxicity or Adverse Effects Observed (e.g., Weight Loss) | 1. Dose is Too High: The administered dose exceeds the MTD. 2. Vehicle Toxicity: The formulation vehicle itself (e.g., solvents, surfactants) is causing toxicity. 3. Off-Target Effects: The drug is accumulating in non-target organs. | 1. Reduce the Dose: Lower the administered dose based on MTD study results.[14] 2. Run a Vehicle Control Group: Always include a group of animals that receives only the delivery vehicle to isolate its effects.[14] 3. Conduct Biodistribution Studies: Use a labeled version of this compound or the formulation to track where it accumulates in the body. This can inform strategies for targeted delivery. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[7][12]
Materials:
-
This compound
-
PLGA (Poly Lactic-co-Glycolide)
-
Dichloromethane (DCM) or similar organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer and probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. For example, 5 mg of this compound and 50 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution to act as a surfactant.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Immediately after, sonicate the mixture on ice to form a fine oil-in-water (o/w) emulsion. Sonication parameters (e.g., power, time) must be optimized.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator or stir at room temperature under a fume hood for several hours to allow the DCM to evaporate completely. This will cause the PLGA to precipitate, forming solid nanoparticles encapsulating this compound.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and unencapsulated drug.
-
Final Product: Resuspend the final pellet in a suitable buffer (e.g., PBS) for in vivo administration or lyophilize for long-term storage.
-
Characterization: Before in vivo use, characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
Workflow and Troubleshooting Diagrams
In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic for Low In Vivo Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Boutique - Groupe Coopsco [groupecoopsco.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. worldscientific.com [worldscientific.com]
- 13. A new strategy for hydrophobic drug delivery using a hydrophilic polymer equipped with stacking units - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A-196 inhibitor cross-reactivity with other methyltransferases
Welcome to the technical support center for the A-196 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to its cross-reactivity with other methyltransferases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small-molecule inhibitor of the histone lysine (B10760008) methyltransferases SUV420H1 and SUV420H2.[1][2] These enzymes are responsible for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), respectively. This compound acts as a substrate-competitive inhibitor for both of these enzymes.
Q2: How selective is this compound against other methyltransferases?
This compound demonstrates high selectivity for SUV420H1 and SUV420H2. In a comprehensive screening panel, it showed no significant activity against 29 other protein methyltransferases at concentrations of 1 µM and 10 µM.[1] This panel included methyltransferases that act on various histone lysine residues, such as H3K4, H3K9, H3K27, and H3K79, as well as the H4K20 mono-methyltransferase PR-SET7.[1]
Q3: I am seeing unexpected off-target effects in my cell-based assay. Could this compound be inhibiting other enzymes?
While this compound is highly selective against a broad panel of methyltransferases, it is crucial to consider other potential factors in your experimental setup. High concentrations of the inhibitor, the specific cellular context, and the presence of complex signaling cascades can sometimes lead to unanticipated phenotypes. We recommend performing thorough control experiments, including using a negative control compound and verifying the on-target effect by measuring H4K20me2/3 levels.
Q4: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type and the duration of the experiment. A starting concentration of 1-5 µM is often effective for observing a significant reduction in H4K20me2 and H4K20me3 levels within 48-72 hours. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide
Issue: No observable inhibition of SUV420H1/H2 activity in a biochemical assay.
| Potential Cause | Recommended Solution |
| Incorrect Assay Buffer Conditions | Ensure the assay buffer composition is optimal for SUV420H1/H2 activity. A recommended buffer consists of 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, and 4 mM DTT. |
| Degraded Enzyme or Substrate | Use freshly prepared or properly stored aliquots of SUV420H1/H2 enzyme and the H4K20me1 peptide substrate. Avoid repeated freeze-thaw cycles. |
| Inactive this compound | Confirm the integrity and concentration of your this compound stock solution. Prepare fresh dilutions from a reliable stock for each experiment. |
| Sub-optimal S-adenosylmethionine (SAM) Concentration | The inhibitory activity of this compound, a substrate-competitive inhibitor, can be influenced by the concentration of the methyl donor, SAM. Use a SAM concentration at or near its Km for the enzyme to accurately determine the IC50 of this compound. |
Issue: High background signal in the Scintillation Proximity Assay (SPA).
| Potential Cause | Recommended Solution |
| Non-specific binding of [³H]-SAM to SPA beads | Increase the salt concentration in the assay buffer (e.g., 150-300 mM NaCl) to reduce electrostatic interactions. |
| Contaminants in reagents | Use high-purity reagents and freshly prepared buffers to minimize background noise. |
| Insufficient washing of SPA beads | If your protocol includes a wash step, ensure it is sufficient to remove all unbound [³H]-SAM. However, a key advantage of SPA is the elimination of a wash step. |
| Precipitation of the inhibitor | Visually inspect the assay wells for any precipitation of this compound, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or adding a small percentage of a solubilizing agent like DMSO (ensure enzyme tolerance). |
Cross-Reactivity Data
The inhibitory activity of this compound was assessed against a panel of 29 human protein methyltransferases using a Scintillation Proximity Assay. The results demonstrate the high selectivity of this compound for SUV420H1 and SUV420H2.
| Target | Substrate | This compound Inhibition |
| SUV420H1 | H4K20me1 | Potent Inhibition (IC50 = 25 nM) |
| SUV420H2 | H4K20me1 | Potent Inhibition (IC50 = 144 nM) |
| ASH1L | H3 | No significant inhibition at 10 µM |
| DOT1L | H3 | No significant inhibition at 10 µM |
| EZH1 | H3K27 | No significant inhibition at 10 µM |
| EZH2 | H3K27 | No significant inhibition at 10 µM |
| G9a | H3K9 | No significant inhibition at 10 µM |
| GLP | H3K9 | No significant inhibition at 10 µM |
| MLL1 | H3K4 | No significant inhibition at 10 µM |
| MLL2 | H3K4 | No significant inhibition at 10 µM |
| MLL3 | H3K4 | No significant inhibition at 10 µM |
| MLL4 | H3K4 | No significant inhibition at 10 µM |
| NSD1 | H3K36 | No significant inhibition at 10 µM |
| NSD2 | H3K36 | No significant inhibition at 10 µM |
| NSD3 | H3K36 | No significant inhibition at 10 µM |
| PRDM2 | H3K9 | No significant inhibition at 10 µM |
| PRDM9 | H3K4 | No significant inhibition at 10 µM |
| PRMT1 | H4R3 | No significant inhibition at 10 µM |
| PRMT3 | H4R3 | No significant inhibition at 10 µM |
| PRMT4 (CARM1) | H3R17 | No significant inhibition at 10 µM |
| PRMT5 | H4R3 | No significant inhibition at 10 µM |
| PRMT6 | H3R2 | No significant inhibition at 10 µM |
| PR-SET7 (KMT5A) | H4K20 | No significant inhibition at 10 µM |
| SETD2 | H3K36 | No significant inhibition at 10 µM |
| SETD7 | H3K4 | No significant inhibition at 10 µM |
| SETD8 | H4K20 | No significant inhibition at 10 µM |
| SETMAR | H3K4/K36 | No significant inhibition at 10 µM |
| SMYD2 | H3K4/K36 | No significant inhibition at 10 µM |
| SMYD3 | H3K4 | No significant inhibition at 10 µM |
| SUV39H1 | H3K9 | No significant inhibition at 10 µM |
| SUV39H2 | H3K9 | No significant inhibition at 10 µM |
Note: This table is a comprehensive representation based on available data stating no significant inhibition was observed for 29 other methyltransferases.
Experimental Protocols
Key Experiment: In Vitro Methyltransferase Cross-Reactivity Assay (Scintillation Proximity Assay)
This protocol outlines the general steps for assessing the cross-reactivity of this compound against a panel of methyltransferases using a Scintillation Proximity Assay (SPA).
Materials:
-
Purified recombinant methyltransferase enzymes
-
Corresponding biotinylated peptide substrates
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
This compound inhibitor stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 4 mM DTT
-
Stop Solution: 5 mM S-adenosyl-L-homocysteine (SAH)
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare a solution of the respective methyltransferase and its biotinylated peptide substrate in assay buffer.
-
Prepare a solution of [³H]-SAM in assay buffer.
-
-
Reaction Setup:
-
Add 5 µL of the this compound dilution to the wells of a 384-well plate. For control wells, add assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Methyltransferase Reaction:
-
Add 5 µL of the [³H]-SAM solution to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Reaction Termination and SPA Bead Addition:
-
Add 5 µL of the stop solution to each well.
-
Add 10 µL of a slurry of streptavidin-coated SPA beads to each well.
-
-
Signal Detection:
-
Seal the plate and incubate at room temperature for at least 30 minutes to allow the beads to settle.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for this compound cross-reactivity screening.
Caption: this compound mechanism of action.
References
Validation & Comparative
Acalabrutinib (ACP-196) Target Engagement in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acalabrutinib (B560132) (ACP-196), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, focusing on the validation of its target engagement in primary cells. We present a compilation of experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the field of targeted cancer therapy.
Executive Summary
Acalabrutinib is a highly selective, potent, and irreversible BTK inhibitor designed to improve upon the first-in-class inhibitor, ibrutinib.[1][2] Its mechanism of action involves the covalent binding to cysteine 481 (Cys481) in the ATP-binding pocket of BTK, leading to the disruption of the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is crucial for the survival and proliferation of malignant B-cells in various hematological cancers, including Chronic Lymphocytic Leukemia (CLL).[3][5][6] Preclinical and clinical studies in primary CLL cells have demonstrated Acalabrutinib's superior selectivity and comparable on-target efficacy to ibrutinib, resulting in a more favorable safety profile.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the performance of Acalabrutinib and Ibrutinib in primary cells, primarily from CLL patients.
Table 1: In Vitro Potency and Selectivity
| Parameter | Acalabrutinib (ACP-196) | Ibrutinib | Reference |
| BTK IC50 | 3 nM | 9.5 nM | [1] |
| BTK EC50 (Whole Blood) | 8 nM | Not specified | [1] |
| Selectivity over ITK | 323-fold | Not specified | [1] |
| Selectivity over TEC | 9-fold | Not specified | [1] |
| EGFR Inhibition | No activity | Yes | [1] |
Table 2: BTK Occupancy in Primary CLL Cells
| Dosing Regimen | Time Point | Median BTK Occupancy | Reference |
| Acalabrutinib 100 mg BID | 4 hours post-dose | 99% | [2] |
| Acalabrutinib 100 mg BID | Trough (pre-dose) | 97% | [7] |
| Acalabrutinib 200 mg QD | Trough (pre-dose) | 92% | [7] |
Table 3: Effects on Downstream Signaling in Primary CLL Cells
| Signaling Molecule | Acalabrutinib Effect | Ibrutinib Effect | Reference |
| pBTK (autophosphorylation) | Significant reduction | Significant reduction | [8] |
| pPLCγ2 | Reduced phosphorylation | Reduced phosphorylation | [1] |
| pERK | Reduced phosphorylation | Reduced phosphorylation | [1][8] |
| pS6 | Similar inhibitory effects | Similar inhibitory effects | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Proteomic Analysis of Acalabrutinib Therapy: Similarity of On-Target Effects to Ibrutinib and Rationale for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acalabrutinib (ACP-196) in Relapsed Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A-196 (SUV420 inhibitor) specificity against other histone methyltransferases
A-196 is a potent and selective small-molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2, crucial enzymes in the regulation of genomic integrity and gene expression. This guide provides a comparative analysis of this compound's specificity against other histone methyltransferases, supported by experimental data, to assist researchers in its effective application.
This compound has emerged as a first-in-class chemical probe for investigating the biological functions of SUV420H1 and SUV420H2.[1][2] Its high potency and, most notably, its remarkable selectivity make it an invaluable tool for dissecting the specific roles of these enzymes in cellular processes.
Comparative Specificity of this compound
Biochemical assays have demonstrated that this compound potently inhibits both SUV420H1 and SUV420H2 with IC50 values in the nanomolar range.[1][3] A key advantage of this compound is its high selectivity, showing over 100-fold greater potency for SUV420 enzymes compared to a wide panel of other histone methyltransferases (HMTs).[3]
| Target | This compound IC50 | Reference |
| SUV420H1 | 25 nM | [1][3] |
| SUV420H2 | 144 nM | [1][3] |
In broader screening panels, this compound displayed minimal activity against 29 other methyltransferases at concentrations up to 10 µM.[4] This high degree of selectivity is critical for attributing observed cellular effects directly to the inhibition of SUV420 enzymes.
While highly selective within the methyltransferase family, off-target screening against a wider array of 125 non-epigenetic targets revealed some activity at higher concentrations for several G-protein coupled receptors (GPCRs) and an ion channel.[4]
| Off-Target | This compound Ki | Reference |
| Adenosine (B11128) A1 Receptor | 21 nM | [4] |
| Adenosine A2A Receptor | 28 nM | [4] |
| Adenosine A3 Receptor | 2 µM | [4] |
| GABA-gated chloride channel | 1.8 µM | [4] |
| NK2 | 4.1 µM | [4] |
| DOP | 9 µM | [4] |
Cellular Activity and On-Target Validation
In cellular assays, this compound treatment leads to a global decrease in H4K20me2 and H4K20me3 levels, with a corresponding increase in H4K20me1.[2][3] This cellular phenotype is consistent with the known enzymatic activity of SUV420H1 and SUV420H2, which primarily convert H4K20me1 to H4K20me2 and H4K20me3.[5] For instance, in U2OS cells, this compound treatment resulted in an EC50 of 735 nM for the increase of H4K20me1, and EC50 values of 262 nM and 370 nM for the decrease of H4K20me2 and H4K20me3, respectively.[1]
Experimental Protocols
Biochemical Assay for HMT Inhibitor Specificity (Scintillation Proximity Assay)
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone peptide substrate.
-
Reaction Setup: A reaction mixture is prepared containing the histone methyltransferase (e.g., SUV420H1), a biotinylated H4(1-24) peptide substrate monomethylated at lysine (B10760008) 20 (H4K20Me1), and [3H]-SAM in an appropriate assay buffer.
-
Inhibitor Addition: this compound or other test compounds are added at varying concentrations.
-
Incubation: The reaction is incubated to allow for enzymatic activity.
-
Detection: Streptavidin-coated scintillant-embedded beads are added. The biotinylated peptide binds to the beads, bringing the incorporated tritium (B154650) in close proximity, which stimulates the beads to emit light.
-
Measurement: The light signal is measured using a scintillation counter. A decrease in signal indicates inhibition of the methyltransferase.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for SUV420 Inhibition (Western Blotting)
This method assesses the on-target effect of this compound by measuring changes in histone methylation states within cells.
-
Cell Culture and Treatment: U2OS cells are cultured and treated with this compound or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[3]
-
Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA).
-
SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific for different histone H4 lysine 20 methylation states (H4K20me1, H4K20me2, H4K20me3) and a loading control (e.g., total Histone H3 or H4).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the signal is detected using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified to determine the relative changes in each methylation state upon inhibitor treatment.
Signaling Pathways and Experimental Workflows
The inhibition of SUV420 by this compound has been shown to impact cellular pathways, particularly those involved in DNA damage repair.
SUV420H1 and SUV420H2 play a role in the non-homologous end joining (NHEJ) pathway of DNA repair.[2] Inhibition of these enzymes by this compound leads to a reduction in 53BP1 foci formation following ionizing radiation, indicating an impairment of the DNA damage response.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
Acalabrutinib (ACP-196) Outperforms Standard Chemotherapy in Clinical Trials for Chronic Lymphocytic Leukemia
Acalabrutinib (B560132) (ACP-196), a next-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated superior efficacy and a manageable safety profile compared to standard chemoimmunotherapy regimens in the treatment of chronic lymphocytic leukemia (CLL).[1][2] Two pivotal phase 3 clinical trials, ELEVATE-TN and ASCEND, provide robust evidence supporting the use of acalabrutinib in both treatment-naïve and relapsed/refractory CLL, respectively.[3][4]
The ELEVATE-TN trial evaluated acalabrutinib in treatment-naïve CLL, showing a significant improvement in progression-free survival (PFS) for patients receiving acalabrutinib, either as a monotherapy or in combination with obinutuzumab, when compared to a standard chemoimmunotherapy regimen of chlorambucil (B1668637) plus obinutuzumab.[3][5] Similarly, the ASCEND trial demonstrated the superiority of acalabrutinib monotherapy over the investigator's choice of either idelalisib (B1684644) plus rituximab (B1143277) or bendamustine (B91647) plus rituximab in patients with relapsed or refractory CLL.[4]
Efficacy Data: A Head-to-Head Comparison
The clinical data from the ELEVATE-TN and ASCEND trials highlight the significant advantages of acalabrutinib-based regimens over traditional chemotherapy approaches. Key efficacy endpoints, including Progression-Free Survival (PFS), Overall Survival (OS), and Overall Response Rate (ORR), are summarized below.
ELEVATE-TN: Treatment-Naïve CLL
The ELEVATE-TN study enrolled 535 patients with previously untreated CLL.[3] At a median follow-up of 28.3 months, both acalabrutinib-containing arms showed a significant PFS benefit over the chemoimmunotherapy arm.[5]
| Efficacy Endpoint | Acalabrutinib + Obinutuzumab | Acalabrutinib Monotherapy | Chlorambucil + Obinutuzumab |
| Median PFS | Not Reached | Not Reached | 22.6 months[5] |
| 24-Month PFS Rate | 93% | 87% | 47%[5] |
| Overall Response Rate (ORR) | 94% | 86% | 79%[3] |
| Complete Response (CR) Rate | 13% | 1% | 5%[3] |
| Median OS | Not Reached | Not Reached | Not Reached[3] |
| 24-Month OS Rate | 95% | 95% | 92%[3] |
With a longer follow-up of a median of 74.5 months, the PFS benefit was sustained. The estimated 72-month PFS rates were 78% for the acalabrutinib-obinutuzumab group, 61.5% for the acalabrutinib monotherapy group, and 17.2% for the chlorambucil-obinutuzumab group.[6]
ASCEND: Relapsed/Refractory CLL
The ASCEND trial included 310 patients with relapsed or refractory CLL who had received at least one prior therapy. After a median follow-up of 16.1 months, acalabrutinib demonstrated a significant improvement in PFS.[7]
| Efficacy Endpoint | Acalabrutinib | Idelalisib + Rituximab / Bendamustine + Rituximab |
| Median PFS | Not Reached | 16.5 months[4] |
| 18-Month PFS Rate | 82% | 48% |
| Overall Response Rate (ORR) | 83% | 84%[7] |
| Median OS | Not Reached | Not Reached |
| 42-Month OS Rate | 78% | 65%[8] |
At a follow-up of approximately 4 years, the median PFS was still not reached in the acalabrutinib arm, compared to 16.8 months in the comparator arm.[7]
Safety Profile
Acalabrutinib was generally well-tolerated in both trials. In the ELEVATE-TN trial, the most common grade 3 or higher adverse event was neutropenia, occurring in 30% of the acalabrutinib-obinutuzumab group, 9% of the acalabrutinib monotherapy group, and 41% of the obinutuzumab-chlorambucil group.[5] In the ASCEND trial, serious adverse events were reported in 29% of patients in the acalabrutinib group, compared to 56% in the idelalisib/rituximab group and 26% in the bendamustine/rituximab group.[4]
Experimental Protocols
ELEVATE-TN (NCT02475681)
-
Study Design: A randomized, multicenter, open-label, phase 3 trial.[3]
-
Patient Population: 535 patients aged 65 years or older, or younger than 65 with coexisting conditions, with previously untreated CLL.[3]
-
Treatment Arms:
-
Acalabrutinib (100 mg twice daily) plus obinutuzumab.
-
Acalabrutinib monotherapy (100 mg twice daily).
-
Chlorambucil plus obinutuzumab.[3]
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee, comparing the acalabrutinib-obinutuzumab arm with the chlorambucil-obinutuzumab arm.[9]
-
Secondary Endpoints: Investigator-assessed PFS, overall response rate (ORR), overall survival (OS), and safety.[9]
ASCEND (NCT02970318)
-
Study Design: A randomized, multicenter, open-label, phase 3 trial.
-
Patient Population: 310 patients with relapsed or refractory CLL who had received at least one prior therapy.
-
Treatment Arms:
-
Acalabrutinib monotherapy (100 mg twice daily).
-
Investigator's choice of either idelalisib (150 mg twice daily) plus rituximab or bendamustine (70 mg/m²) plus rituximab.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall response rate (ORR), overall survival (OS), and safety.
Mechanism of Action: BTK Signaling Pathway
Acalabrutinib is a highly selective, potent, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[10] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[11] By irreversibly binding to cysteine 481 in the BTK active site, acalabrutinib blocks its enzymatic activity, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in malignant B-cells.[12][13]
Caption: Acalabrutinib inhibits BTK within the B-Cell Receptor signaling pathway.
Clinical Trial Workflow: A Simplified Overview
The process of comparing a new drug like acalabrutinib against standard chemotherapy in a clinical trial involves several key stages, from patient recruitment to data analysis.
Caption: Simplified workflow of a randomized controlled clinical trial.
References
- 1. Chemotherapy-free treatment with acalabrutinib can benefit patients with chronic lymphocytic leukemia/small lymphocytic lymphoma who were never treated before: a plain language summary of the ELEVATE-TN study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acalabrutinib With or Without Obinutuzumab vs Chlorambucil/Obinutuzumab in Previously Untreated CLL - The ASCO Post [ascopost.com]
- 4. Acalabrutinib vs Idelalisib/Rituximab or Bendamustine/Rituximab for Relapsed or Refractory CLL - The ASCO Post [ascopost.com]
- 5. Acalabrutinib with or without obinutuzumab versus chlorambucil and obinutuzmab for treatment-naive chronic lymphocytic leukaemia (ELEVATE TN): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. cllsociety.org [cllsociety.org]
- 9. Longer Follow-up Results of ELEVATE-TN trial of Acalabrutinib ± Obinutuzumab Versus Obinutuzumab + Chlorambucil in Patients with Treatment-Naive CLL - Conference Correspondent [conference-correspondent.com]
- 10. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 13. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: A-196 Inhibitor vs. siRNA Knockdown for Targeting SUV420H1/H2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methods for Inhibiting the SUV420H1 and SUV420H2 Histone Methyltransferases.
Histone methyltransferases SUV420H1 and SUV420H2 are critical regulators of chromatin structure and gene expression, primarily through the di- and tri-methylation of histone H4 at lysine (B10760008) 20 (H4K20me2 and H4K20me3). These epigenetic marks are integral to processes such as DNA repair, heterochromatin formation, and transcriptional regulation.[1][2] Dysregulation of SUV420H1/H2 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2] This guide provides a comprehensive comparison of two widely used techniques to inhibit SUV420H1/H2 function: the small molecule inhibitor A-196 and small interfering RNA (siRNA) mediated knockdown.
At a Glance: this compound vs. siRNA Knockdown
| Feature | This compound Inhibitor | siRNA Knockdown |
| Mechanism of Action | Substrate-competitive enzymatic inhibition | Post-transcriptional gene silencing (mRNA degradation) |
| Target | SUV420H1 and SUV420H2 proteins | SUV420H1 and SUV420H2 mRNA |
| Specificity | Highly selective for SUV420H1/H2 over other methyltransferases | Can have off-target effects due to seed region complementarity |
| Effect | Rapid and reversible inhibition of catalytic activity | Slower onset, longer-lasting reduction of protein levels |
| Temporal Control | Precise temporal control through addition and removal | Less precise temporal control |
| Delivery | Cell-permeable small molecule | Requires transfection or viral delivery systems |
This compound: A Potent and Selective Chemical Probe
This compound is a first-in-class, potent, and selective chemical probe that directly inhibits the enzymatic activity of both SUV420H1 and SUV420H2.[3][4]
Mechanism of Action
This compound acts as a substrate-competitive inhibitor, binding to the active site of the SUV420H1 and SUV420H2 enzymes.[3] This prevents the binding of the histone H4 substrate, thereby blocking the transfer of methyl groups and inhibiting the formation of H4K20me2 and H4K20me3.[3] Consequently, treatment with this compound leads to a global decrease in H4K20me2 and H4K20me3 levels, accompanied by an increase in the monomethylated state (H4K20me1).[3][5]
Quantitative Performance Data
| Parameter | Value | Reference |
| IC50 (SUV420H1) | 25 nM | [4][5] |
| IC50 (SUV420H2) | 144 nM | [4][5] |
| EC50 (H4K20me2 decrease) | 262 nM (in U2OS cells) | [5] |
| EC50 (H4K20me3 decrease) | 370 nM (in U2OS cells) | [5] |
| EC50 (H4K20me1 increase) | 735 nM (in U2OS cells) | [5] |
| Selectivity | >100-fold over other histone methyltransferases | [5] |
Experimental Protocol: this compound Treatment of U2OS Cells
This protocol is adapted from the methodology described in the study that first characterized this compound.[3]
Cell Culture and Treatment:
-
Seed U2OS cells in 6-well plates at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with this compound (e.g., 0-5 µM) or DMSO as a vehicle control.
-
Incubate for 48 hours at 37°C in a humidified incubator with 5% CO2.
Western Blot Analysis of Histone Methylation:
-
After treatment, wash cells with PBS and lyse with a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H4K20me1, H4K20me2, H4K20me3, and a loading control (e.g., total Histone H4 or GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities to determine the relative changes in histone methylation levels.
siRNA Knockdown: Targeting the Source
siRNA-mediated knockdown is a powerful technique that reduces the expression of target proteins by degrading their corresponding mRNA transcripts.
Mechanism of Action
Exogenously introduced siRNAs, which are short double-stranded RNA molecules, are incorporated into the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the target mRNA sequence. This leads to the cleavage and subsequent degradation of the SUV420H1 and SUV420H2 mRNA, thereby preventing their translation into functional proteins.[6]
References
- 1. H4K20me3 methyltransferase SUV420H2 shapes the chromatin landscape of pluripotent embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SUV4-20H Histone Methyltransferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guidelines for transfection of siRNA [qiagen.com]
Unveiling the Epigenetic Machinery: A Comparative Guide to A-196 and SUV420 Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor A-196 with genetic models in the study of SUV420 histone methyltransferases. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in experimental design and drug discovery.
The study of histone modifications has unveiled a complex layer of epigenetic regulation crucial for cellular function and implicated in numerous diseases. Among these modifications, the methylation of histone H4 at lysine (B10760008) 20 (H4K20) by the SUV420H1 and SUV420H2 enzymes plays a critical role in DNA repair, chromatin compaction, and cell cycle control.[1] The development of this compound, a potent and selective small molecule inhibitor of SUV420H1 and SUV420H2, has provided a powerful tool to probe the function of these enzymes.[2][3][4] This guide cross-validates the effects of this compound with genetic knockdown and knockout models of SUV420, offering a comprehensive overview for researchers in the field.
Mechanism of Action: Pharmacological versus Genetic Inhibition
This compound is a substrate-competitive inhibitor that targets the active site of both SUV420H1 and SUV420H2, preventing the transfer of methyl groups to their histone substrate.[5][6] This pharmacological intervention leads to a rapid and reversible global decrease in H4K20 di- and tri-methylation (H4K20me2 and H4K20me3) and a corresponding increase in mono-methylation (H4K20me1).[2][3]
In contrast, genetic models, such as those utilizing siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout, achieve inhibition by reducing or eliminating the expression of the SUV420H1 and/or SUV420H2 proteins.[7][8][9] While providing a high degree of specificity, these genetic approaches result in a more permanent and potentially compensatory cellular environment.
Comparative Effects on Histone Methylation and Cellular Processes
The phenotypic consequences of both pharmacological and genetic inhibition of SUV420 are remarkably consistent, validating this compound as a specific probe for SUV420 activity. Both approaches lead to impaired DNA repair, specifically affecting the non-homologous end-joining (NHEJ) pathway, and result in increased genomic instability.[3][6][10]
| Feature | This compound (Pharmacological Inhibition) | SUV420 Knockdown/Knockout (Genetic Inhibition) | References |
| Target | SUV420H1 and SUV420H2 enzymatic activity | SUV420H1 and/or SUV420H2 protein expression | [2][4][8] |
| Effect on H4K20me1 | Increase | Accumulation | [2][3][9] |
| Effect on H4K20me2 | Decrease | Decrease/Depletion | [2][3][8] |
| Effect on H4K20me3 | Decrease | Decrease/Depletion | [2][3][8][9] |
| DNA Repair (NHEJ) | Reduced | Reduced | [3][6] |
| 53BP1 Foci Formation | Inhibited | Impaired | [2][3] |
| Genomic Stability | Increased instability | Increased instability | [1][10] |
| Cell Cycle | Defects in progression | Defects in progression and chromosome segregation | [9][11] |
| Telomere Length | Not consistently reported | Elongation in Suv4-20h deficient cells | [12][13] |
Experimental Protocols
This compound Treatment of Cultured Cells
Objective: To pharmacologically inhibit SUV420H1 and SUV420H2 in vitro.
Materials:
-
This compound compound (stored as a stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
U2OS cells (or other relevant cell line)
-
6-well plates
Procedure:
-
Seed U2OS cells on 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound by diluting the DMSO stock solution in fresh cell culture medium. A typical concentration range is 0-5 µM.[4] A final DMSO concentration should be kept constant across all treatments, including the vehicle control (e.g., 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or DMSO as a control.
-
Incubate the cells for the desired duration, typically 48 to 72 hours, to allow for changes in histone methylation marks.[2][4]
-
Following incubation, cells can be harvested for downstream analysis, such as Western blotting or immunofluorescence.
Generation of SUV420h Knockdown Cells using siRNA
Objective: To genetically reduce the expression of SUV420h enzymes.
Materials:
-
siRNA targeting Suv420h1 and/or Suv420h2
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
MC3T3-E1 pre-osteoblastic cells (or other relevant cell line)
Procedure:
-
One day before transfection, seed MC3T3-E1 cells in 6-well plates at a density of 1 x 10^5 cells/well in antibiotic-free medium.
-
On the day of transfection, dilute the siRNA duplexes in Opti-MEM I medium.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and validate the knockdown efficiency by Western blotting or qRT-PCR for Suv420h protein or mRNA levels, respectively.[7]
Visualizing the Landscape
To better understand the intricate relationships within the SUV420 signaling pathway and the experimental approaches to its study, the following diagrams are provided.
Caption: SUV420 signaling pathway and points of intervention.
References
- 1. academic.oup.com [academic.oup.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of Histone Lysine Methyltransferase SUV4-20H2 on Cancer Onset and Progression with Therapeutic Potential | MDPI [mdpi.com]
- 6. The SUV4-20 inhibitor this compound verifies a role for epigenetics in genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone H4 methyltransferase Suv420h2 maintains fidelity of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Mouse oocyte meiosis is disturbed by knockdown of Suv4-20h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chromatin-wide transition to H4K20 monomethylation impairs genome integrity and programmed DNA rearrangements in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigenie.com [epigenie.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The SUV4-20H Histone Methyltransferases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of A-196: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling the chemical compound A-196, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of this compound, in accordance with available safety data sheets.
Chemical Identification and Hazard Summary
This compound is identified by the CAS Number 1982372-88-2.[1][2] It is classified as an acute toxicant (Category 3, Oral), necessitating careful handling to avoid exposure. The following table summarizes key quantitative data for this compound.
| Identifier | Value |
| CAS Number | 1982372-88-2[1][2] |
| Molecular Formula | C₁₈H₁₆Cl₂N₄ |
| Molecular Weight | 359.25 g/mol |
| Hazard Classification | Acute Toxicity 3, Oral |
| Signal Word | Danger |
| Hazard Statement | H301 (Toxic if swallowed) |
Disposal Protocol
The universally recommended procedure for the disposal of this compound is to adhere to local, regional, and national regulations and to consign the waste to a licensed and approved waste disposal facility.[1] It is imperative to not dispose of this compound through standard laboratory drains or as regular solid waste.
Experimental Protocols
Based on the available safety data sheets and chemical information, no specific experimental protocols for the disposal or neutralization of this compound are provided. The standard and required procedure is professional disposal through a certified entity.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures safety and regulatory compliance.
Caption: Workflow for the proper disposal of this compound.
Safety and Handling Precautions
When preparing this compound for disposal, all personnel should adhere to the safety precautions outlined in the material's Safety Data Sheet (SDS). This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. In case of a spill, follow the emergency procedures detailed in the SDS, which typically involve containing the spill with absorbent material and cleaning the affected area, while ensuring personal safety. Contaminated materials must also be disposed of as hazardous waste.
References
Personal protective equipment for handling A-196
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling the potent and selective SUV420H1 and SUV420H2 inhibitor, A-196. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Chemical Identification:
-
Trade Name: this compound[1]
-
Synonym: 6,7-dichloro-N-cyclopentyl-4-(4-pyridinyl)-1-phthalazinamine[1]
Hazard Summary: this compound is classified as a toxic and flammable substance. It is harmful if swallowed, inhaled, or comes into contact with skin. It can also cause damage to organs, specifically the eyes and central nervous system.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the required protective equipment and safety measures.
| Protection Type | Requirement | Details and Precautions |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Must be worn at all times to prevent contact with eyes. An eye wash station should be readily accessible.[2] |
| Skin Protection | Flame retardant antistatic protective clothing. Chemical-resistant gloves. | Immediately remove and wash contaminated clothing before reuse. Apply preventive skin protection. |
| Respiratory Protection | Required when vapors or aerosols are generated. | Work under a chemical fume hood. Ensure adequate ventilation. |
| General Hygiene | Wash hands and face thoroughly after handling. | Do not eat, drink, or smoke in the work area. |
| Engineering Controls | Use in a well-ventilated area. | An accessible safety shower and eye wash station must be available.[2] |
Handling and Storage Procedures
Safe Handling:
-
Work under a chemical fume hood.
-
Avoid breathing vapors or aerosols.
-
Avoid contact with skin and eyes.
-
Keep away from open flames, hot surfaces, and sources of ignition.
-
Take precautionary measures against static discharge.
-
Use only non-sparking tools.
-
Ground/bond container and receiving equipment.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a flammable liquids storage area.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move person to fresh air. If breathing stops, give artificial respiration. Call a physician immediately. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a doctor immediately. |
Spill and Disposal Plan
Spill Response:
-
Evacuate the danger area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE as outlined above.
-
Cover drains to prevent entry into the sewer system.
-
Contain the spill with a liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.
-
Clean the affected area thoroughly.
Disposal:
-
Dispose of contents/container in accordance with applicable local, regional, national, and international regulations.
-
Do not let the product enter drains.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
